JNJ-38877618: A Technical Guide to its Mechanism of Action as a Potent c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract JNJ-38877618 (also known as OMO-1) is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine ki...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877618 (also known as OMO-1) is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway is a key driver in the pathogenesis and progression of numerous human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of JNJ-38877618, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. It includes a compilation of key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the c-Met Signaling Pathway
JNJ-38877618 functions as an ATP-competitive inhibitor of the c-Met kinase domain.[4] By binding to the active site of the c-Met receptor, it prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades. The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), orchestrates a complex network of cellular processes including proliferation, survival, migration, and invasion. Aberrant c-Met signaling, arising from gene amplification, mutations, or overexpression, is a significant oncogenic driver in a variety of solid tumors.
The inhibitory action of JNJ-38877618 effectively abrogates these oncogenic signals, leading to a reduction in tumor cell proliferation, survival, and motility.[2][3]
JNJ-38877618: A Potent c-Met Kinase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract JNJ-38877618, also known as OMO-1, is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine ki...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877618, also known as OMO-1, is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of JNJ-38877618 to c-Met, details the experimental methodologies for assessing its inhibitory activity, and illustrates the core signaling pathways involved.
c-Met Binding Affinity of JNJ-38877618
JNJ-38877618 demonstrates nanomolar binding affinity and inhibitory activity against both wild-type (WT) and various mutant forms of the c-Met kinase. The quantitative data from biochemical and enzymatic assays are summarized below.
Parameter
Target
Value (nM)
Assay Type
Kd
Wild-Type c-Met
1.4
Not Specified
Wild-Type c-Met
1.2
Not Specified
M1250T Mutant c-Met
2.1
Not Specified
Y1235D Mutant c-Met
21
Not Specified
IC50
Wild-Type c-Met
2
Cell-free assay
M1268T Mutant c-Met
3
Cell-free assay
Table 1: Summary of JNJ-38877618 c-Met Binding Affinity and Inhibitory Potency. Data compiled from multiple sources.[1][2][6][7][8][9]
The c-Met Signaling Pathway and Inhibition by JNJ-38877618
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[3][4] Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.[4] JNJ-38877618 exerts its therapeutic effect by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[10]
Figure 1: c-Met Signaling Pathway Inhibition by JNJ-38877618
Experimental Protocols
The inhibitory effects of JNJ-38877618 on c-Met have been characterized using a variety of biochemical and cell-based assays. While specific, detailed protocols from the primary discovery literature are not publicly available, this section outlines the general methodologies for key experiments based on standard practices in kinase inhibitor profiling.
This assay quantifies the enzymatic activity of purified c-Met kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
Reaction Setup: A reaction mixture is prepared containing purified recombinant c-Met enzyme, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
Inhibitor Addition: JNJ-38877618 is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is also included.
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular c-Met Phosphorylation Assay
This cell-based assay measures the ability of JNJ-38877618 to inhibit the autophosphorylation of c-Met in a cellular context.
Methodology:
Cell Culture: A cancer cell line with amplified or overexpressed c-Met (e.g., MKN45 gastric cancer cells) is cultured to a suitable confluency in multi-well plates.
Inhibitor Treatment: Cells are treated with various concentrations of JNJ-38877618 for a specified duration (e.g., 2 hours).
Cell Lysis: Following treatment, the cells are lysed to release cellular proteins.
Phospho-c-Met Detection: The level of phosphorylated c-Met in the cell lysates is quantified using methods such as:
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
ELISA: A sandwich ELISA format is used where a capture antibody binds to total c-Met, and a detection antibody specific for p-c-Met provides a measurable signal.
Data Analysis: The signal from p-c-Met is normalized to the total c-Met signal to determine the extent of inhibition at different drug concentrations, from which an IC50 value can be derived.
Cell Proliferation Assay (e.g., MTS/WST Assay)
This assay assesses the impact of JNJ-38877618 on the viability and proliferation of cancer cells that are dependent on c-Met signaling.
Methodology:
Cell Seeding: Cancer cells with dysregulated c-Met signaling are seeded into 96-well plates and allowed to adhere overnight.
Compound Treatment: The cells are then treated with a range of concentrations of JNJ-38877618.
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
Viability Assessment: A reagent such as MTS or WST is added to the wells. Viable cells metabolize these reagents into a formazan product, resulting in a color change that is proportional to the number of living cells.
Data Measurement and Analysis: The absorbance is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and an IC50 value is determined.
Figure 2: General Experimental Workflow for c-Met Inhibitor Characterization
Conclusion
JNJ-38877618 is a potent and selective c-Met inhibitor with strong preclinical evidence of activity against c-Met-driven cancers. The data summarized in this guide highlight its nanomolar affinity and its ability to effectively block c-Met signaling pathways in cellular models. The outlined experimental methodologies provide a framework for the continued investigation and characterization of this and other c-Met targeted therapies.
JNJ-38877618: A Technical Profile of c-MET Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the selectivity profile of JNJ-38877618 (also known as OMO-1), a potent, orally bioavailable small-mol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of JNJ-38877618 (also known as OMO-1), a potent, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. This document consolidates available quantitative data, outlines typical experimental methodologies for kinase inhibitor profiling, and visualizes the core signaling pathway and experimental workflows.
Executive Summary
JNJ-38877618 is a highly potent and selective ATP-competitive inhibitor of the c-MET kinase.[1][2] Preclinical data demonstrates low nanomolar inhibitory activity against both wild-type c-MET and clinically relevant mutant forms.[1][3][4] Its mechanism of action involves blocking the c-MET signaling cascade, which, when aberrantly activated, is a key driver in the proliferation, survival, and metastasis of various cancers. While widely reported as "highly selective," comprehensive quantitative data from broad kinase panel screening against off-target kinases is not extensively available in the public domain. This guide presents the detailed inhibition data available for its primary target, c-MET.
Selectivity and Potency Profile
JNJ-38877618 exhibits potent inhibitory activity against the c-MET kinase. The available biochemical data, measuring both half-maximal inhibitory concentration (IC50) and binding affinity (Kd), is summarized below.
Table 1: Biochemical Activity of JNJ-38877618 against c-MET
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Kd: The equilibrium dissociation constant, a measure of binding affinity. A lower value indicates stronger binding.
Mechanism of Action and Signaling Pathway
JNJ-38877618 functions by competitively binding to the ATP-binding pocket of the c-MET kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This action effectively shuts down the downstream signaling cascades that promote oncogenesis.
The binding of the natural ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues.[6][7] This event creates a multifunctional docking site that recruits adaptor proteins and enzymes, initiating several downstream signaling pathways critical for cell function.[8] JNJ-38877618 directly prevents this initial phosphorylation step.
The primary signaling cascades downstream of c-MET include:
RAS/MAPK Pathway: Mediated by the recruitment of GRB2/SOS, this pathway activates RAS and the subsequent MAPK cascade (RAF-MEK-ERK), primarily driving cell proliferation.[8][9]
PI3K/AKT Pathway: Activated via the recruitment of GAB1 and the p85 subunit of PI3K, this pathway is central to promoting cell survival and inhibiting apoptosis.[8][10]
STAT Pathway: Direct binding of STAT3 to the phosphorylated c-MET receptor leads to its activation, dimerization, and translocation to the nucleus to regulate gene transcription related to cell differentiation and survival.[7][8]
c-MET Signaling Pathway and Inhibition by JNJ-38877618
JNJ-38877618: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small molecule inhibitor of the mesenchymal-epithelial...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, motility, and invasion.[4] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[4] JNJ-38877618 demonstrates significant potential as a therapeutic agent by targeting the aberrant c-Met signaling that drives tumorigenesis. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by JNJ-38877618, supported by available quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.
Core Mechanism of Action
JNJ-38877618 exerts its therapeutic effect by directly inhibiting the kinase activity of the c-Met receptor. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events. JNJ-38877618 competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing this autophosphorylation and subsequent activation of its downstream effectors. This blockade of the initial signaling event leads to the attenuation of multiple pro-oncogenic pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for JNJ-38877618, primarily focusing on its direct inhibitory activity against the c-Met kinase. It is important to note that while the impact of JNJ-38877618 on downstream signaling pathways is a direct consequence of its primary mechanism, specific quantitative data on the dose-dependent inhibition of individual downstream signaling molecules (e.g., p-Akt, p-ERK, p-STAT3) by JNJ-38877618 is not extensively available in the public domain. One study in a cell line with low c-MET expression reported no effect on the phosphorylation of Akt and Erk1/2.[1]
Table 1: In Vitro Inhibitory Activity of JNJ-38877618 against c-Met
The inhibition of c-Met by JNJ-38877618 leads to the suppression of several key downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major downstream effector of c-Met. Upon activation, c-Met recruits and activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation. By blocking c-Met activation, JNJ-38877618 is expected to decrease the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting the proliferation of c-Met-driven tumor cells.
Caption: JNJ-38877618 inhibits the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream cascade activated by c-Met. This pathway is centrally involved in regulating cell proliferation, differentiation, and survival. Inhibition of c-Met by JNJ-38877618 is anticipated to reduce the phosphorylation of key components of this pathway, such as MEK and ERK, leading to decreased cell proliferation.
Caption: JNJ-38877618 inhibits the MAPK/ERK pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is also activated downstream of c-Met. Phosphorylation of STAT3 leads to its dimerization, nuclear translocation, and the transcription of genes involved in cell survival and proliferation. By inhibiting c-Met, JNJ-38877618 is expected to prevent the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes.
Caption: JNJ-38877618 inhibits the STAT3 pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of c-Met inhibitors like JNJ-38877618 are provided below.
c-Met Kinase Activity Assay
This assay is designed to measure the direct inhibitory effect of JNJ-38877618 on c-Met kinase activity.
Materials:
Recombinant human c-Met kinase domain
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
ATP
Poly (Glu, Tyr) 4:1 peptide substrate
JNJ-38877618 (dissolved in DMSO)
96-well plates
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Plate reader capable of luminescence detection
Procedure:
Prepare serial dilutions of JNJ-38877618 in kinase buffer with a final DMSO concentration not exceeding 1%.
In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the different concentrations of JNJ-38877618.
Initiate the kinase reaction by adding a solution of ATP to a final concentration appropriate for the assay (e.g., at the Km for ATP).
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Luminescence is measured using a plate reader.
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a c-Met kinase activity assay.
Cell Proliferation (MTT) Assay
This assay measures the effect of JNJ-38877618 on the viability and proliferation of cancer cells.
Materials:
Cancer cell line with known c-Met expression (e.g., SNU-5, Hs746T)
Complete cell culture medium
JNJ-38877618 (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well cell culture plates
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treat the cells with various concentrations of JNJ-38877618 (and a vehicle control, DMSO) in fresh medium.
Incubate the cells for a specified period (e.g., 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for a cell proliferation (MTT) assay.
Western Blot Analysis of Downstream Signaling
This protocol is used to qualitatively and semi-quantitatively assess the effect of JNJ-38877618 on the phosphorylation status of key downstream signaling proteins.
Materials:
Cancer cell line with c-Met expression
JNJ-38877618
HGF (optional, for stimulating the pathway)
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels and electrophoresis apparatus
PVDF or nitrocellulose membranes
Transfer buffer and apparatus
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Serum-starve the cells (if investigating HGF-stimulated signaling).
Pre-treat cells with various concentrations of JNJ-38877618 for a specified time.
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes), if applicable.
Lyse the cells on ice and collect the protein lysates.
Determine the protein concentration of each lysate.
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
Caption: Workflow for Western Blot analysis.
Conclusion
JNJ-38877618 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the suppression of critical downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 cascades. This comprehensive blockade of pro-oncogenic signaling results in the inhibition of tumor cell proliferation and survival. While direct quantitative data on the dose-dependent effects of JNJ-38877618 on these downstream pathways is limited in publicly available literature, the established mechanism of c-Met signaling provides a strong rationale for its efficacy. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of JNJ-38877618 and other c-Met inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the quantitative impact of JNJ-38877618 on its downstream signaling network, which will be crucial for optimizing its therapeutic application.
JNJ-38877618: A Potent and Selective c-MET Inhibitor for Cancer Therapy - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the target validation of JNJ-38877618, a potent and highly selective, orally bioavailable small-molecu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of JNJ-38877618, a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention. This document summarizes the preclinical data supporting the on-target activity of JNJ-38877618 in cancer cells, details the experimental methodologies used for its validation, and visualizes the underlying biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data for JNJ-38877618's in vitro activity and its in vivo efficacy in preclinical cancer models.
Table 1: In Vitro Inhibitory Activity of JNJ-38877618 against c-MET
Parameter
Target
Value (nM)
IC50
Wild-type c-MET
2
IC50
M1268T mutant c-MET
3
Kd (Binding Affinity)
Wild-type c-MET
1.4
Table 2: In Vivo Efficacy of JNJ-38877618 in Xenograft Models
Detailed methodologies for the key experiments cited in the validation of JNJ-38877618 are provided below. These protocols are based on standard laboratory procedures.
c-MET Kinase Inhibition Assay
This assay quantifies the ability of JNJ-38877618 to inhibit the enzymatic activity of the c-MET kinase.
Culture cancer cells and treat with JNJ-38877618 for a specified time.
Lyse the cells in lysis buffer to extract total protein.
Determine protein concentration using a standard assay (e.g., BCA).
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phosphorylated proteins, BSA is often preferred over milk.[6]
Incubate the membrane with the primary anti-phospho-c-MET antibody overnight at 4°C.[7]
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with an anti-total c-MET antibody as a loading control.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of JNJ-38877618 in a living organism.
Materials:
Immunocompromised mice (e.g., athymic nude or SCID mice)
Cancer cell lines
Matrigel (optional, to improve tumor take rate)
JNJ-38877618 formulation for oral administration
Calipers for tumor measurement
Procedure:
Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice. The cells can be mixed with Matrigel to support initial tumor growth.[8]
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomize the mice into control and treatment groups.
Administer JNJ-38877618 orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
Measure tumor volume (e.g., using the formula: (length x width²) / 2) and mouse body weight regularly (e.g., twice weekly).
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
Analyze the data to determine the effect of JNJ-38877618 on tumor growth.
Mandatory Visualizations
Signaling Pathway
Caption: The HGF/c-MET signaling pathway and the inhibitory action of JNJ-38877618.
Experimental Workflow
Caption: Workflow for the preclinical target validation of JNJ-38877618.
Logical Relationship
Caption: Logical framework for the therapeutic rationale of JNJ-38877618.
The Discovery and Synthesis of JNJ-38877618: A Potent and Selective c-Met Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract JNJ-38877618, also known as OMO-1, is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor ty...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-38877618, also known as OMO-1, is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in the development and progression of various human cancers. JNJ-38877618 has demonstrated significant anti-tumor activity in preclinical models and has advanced into clinical development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of JNJ-38877618, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to c-Met and its Role in Oncology
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/Akt pathways, are fundamental for normal cellular processes. However, dysregulation of c-Met signaling, through overexpression, gene amplification, or mutation, is a key driver in many malignancies, promoting tumor growth, angiogenesis, and metastasis. Consequently, c-Met has emerged as a promising therapeutic target for cancer intervention.
Discovery of JNJ-38877618
JNJ-38877618 was identified as a potent c-Met inhibitor through extensive research and development efforts. The discovery process likely involved high-throughput screening of compound libraries, followed by medicinal chemistry-driven lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of JNJ-38877618 is based on a quinoline structure, a class of compounds known to exhibit kinase inhibitory activity.
Synthesis of JNJ-38877618
The chemical synthesis of JNJ-38877618 can be accomplished through a multi-step process. While the precise, proprietary synthesis has not been publicly disclosed in detail, a representative synthetic route can be postulated based on related quinoline-based c-Met inhibitors disclosed in the patent literature. A plausible synthetic scheme is outlined below.
Note: The following is a generalized synthetic scheme and may not reflect the exact process used in the manufacturing of JNJ-38877618.
Experimental Protocol: Representative Synthesis of a Quinoline-based c-Met Inhibitor
A multi-step synthesis would likely begin with the construction of a substituted quinoline core. This could be achieved through established methods such as the Friedländer annulation or a variation thereof. Subsequent steps would involve the introduction of the various substituent groups at specific positions on the quinoline ring. This would likely involve a series of reactions, including but not limited to:
Nitration: Introduction of a nitro group, which can later be reduced to an amine for further functionalization.
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (e.g., a halogen) with a nucleophile to introduce side chains.
Reduction: Conversion of a nitro group to an amine.
Amide Coupling: Formation of an amide bond to introduce specific side chains.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Formation of carbon-carbon or carbon-nitrogen bonds to append larger molecular fragments.
Each step would require specific reaction conditions (solvents, reagents, temperature, and reaction time) and purification of the intermediate products, typically using techniques like column chromatography, crystallization, and filtration. The final product's identity and purity would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Efficacy
JNJ-38877618 exhibits potent and selective inhibition of c-Met kinase activity. Its biological activity has been characterized through a series of in vitro and in vivo experiments.
JNJ-38877618 has been shown to inhibit c-Met-driven cellular processes, including proliferation, colony formation, and cell motility in various cancer cell lines.
In Vivo Efficacy
In preclinical animal models, JNJ-38877618 has demonstrated significant anti-tumor activity. It has been shown to induce complete inhibition of tumor growth in gastric and glioblastoma xenograft models.[1][5] Furthermore, it has shown the ability to cause regression of large, established tumors in a non-small cell lung cancer (NSCLC) model.[5]
Experimental Protocols
c-Met Kinase Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of JNJ-38877618 on the enzymatic activity of the c-Met kinase.
Reagents and Materials: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, JNJ-38877618, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
a. Prepare a serial dilution of JNJ-38877618.
b. In a microplate, add the c-Met enzyme, the substrate, and the various concentrations of JNJ-38877618.
c. Initiate the kinase reaction by adding a solution of ATP.
d. Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes at room temperature).
e. Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a luminometer.
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the ability of JNJ-38877618 to inhibit the growth of cancer cells that are dependent on c-Met signaling.
Reagents and Materials: A c-Met-dependent cancer cell line (e.g., SNU-5 gastric cancer cells), cell culture medium, fetal bovine serum, JNJ-38877618, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
b. Treat the cells with a serial dilution of JNJ-38877618.
c. Incubate the cells for a period of 72 hours.
d. Add the cell viability reagent to the wells.
e. Measure the luminescence, which is proportional to the number of viable cells.
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by comparing the luminescence of treated cells to untreated control cells.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and the point of intervention for JNJ-38877618.
Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Drug Discovery and Development Workflow
The following diagram outlines a typical workflow for the discovery and preclinical development of a kinase inhibitor like JNJ-38877618.
Caption: A generalized workflow for kinase inhibitor drug discovery and development.
Conclusion
JNJ-38877618 is a testament to the power of targeted therapy in oncology. Its high potency and selectivity for the c-Met receptor, coupled with its oral bioavailability and robust anti-tumor activity in preclinical models, underscore its potential as a valuable therapeutic agent. This technical guide has provided a detailed overview of the discovery, synthesis, and biological characterization of JNJ-38877618, offering a valuable resource for the scientific community engaged in the development of novel cancer therapeutics. Further clinical investigation will continue to delineate the full therapeutic potential of this promising c-Met inhibitor.
JNJ-38877618: A Comprehensive Technical Guide to a Potent c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract JNJ-38877618, also known as OMO-1, is a potent, highly selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine k...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877618, also known as OMO-1, is a potent, highly selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention. This document provides an in-depth technical overview of JNJ-38877618, encompassing its chemical structure, physicochemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
JNJ-38877618 is a complex heterocyclic molecule. Its structure is key to its high affinity and selectivity for the c-Met kinase domain.
Table 1: Chemical and Physicochemical Properties of JNJ-38877618
Soluble in DMSO (10 mg/mL)[1]; Insoluble in water.
Mechanism of Action: Inhibition of the c-Met Signaling Pathway
JNJ-38877618 functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase.[3] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.
JNJ-38877618 binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of these downstream signaling cascades. This inhibition of c-Met signaling ultimately leads to the suppression of tumor growth and metastasis in c-Met dependent cancer models.
Preclinical Pharmacokinetics of JNJ-38877618: A Technical Guide
JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated significant anti-tumor activity in preclinical mod...
Author: BenchChem Technical Support Team. Date: November 2025
JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated significant anti-tumor activity in preclinical models of cancers with MET pathway alterations.[1][2][3][4] While detailed preclinical pharmacokinetic parameters for JNJ-38877618 are not extensively published in the public domain, valuable insights can be gleaned from available data and from studies on structurally related compounds. This guide provides a comprehensive overview of the known preclinical information for JNJ-38877618 and a detailed analysis of a closely related compound, JNJ-38877605, to inform on potential metabolic pathways and toxicological considerations.
JNJ-38877618: Mechanism of Action and In Vivo Efficacy
JNJ-38877618 is an ATP-competitive inhibitor of c-Met kinase, with reported IC50 values of 2 nM and 3 nM for the wild-type and M1268T mutant forms of the enzyme, respectively.[1][2][3][4][5][6] The compound has a binding affinity (Kd) of 1.4 nM.[1] In preclinical studies, JNJ-38877618 has shown the ability to induce complete tumor growth inhibition in gastric, glioblastoma, and gastric cancer models.[1][2][3][4]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Its signaling pathway is often dysregulated in cancer. The following diagram illustrates the simplified c-Met signaling pathway targeted by JNJ-38877618.
Simplified c-Met signaling pathway inhibited by JNJ-38877618.
Insights from the Related Compound JNJ-38877605
A structurally similar c-Met inhibitor, JNJ-38877605, underwent phase I clinical development which was ultimately halted due to renal toxicity.[7] The investigation into this toxicity provides a valuable case study on the metabolism and potential liabilities of this class of compounds.
Metabolism and Excretion of JNJ-38877605
In vitro and in vivo studies revealed species-specific differences in the metabolism of JNJ-38877605. The major metabolic pathways included demethylation, hydroxylation of the quinoline moiety, and glucuronidation.[7]
Table 1: Major Metabolites of JNJ-38877605 and Involved Enzymes
Significant differences in metabolite profiles were observed between humans, rabbits, rats, and dogs. Humans and rabbits produced higher levels of the M3 and M5 metabolites, which were found to be insoluble and formed crystals in the kidneys, leading to toxicity.[7] In contrast, these metabolites were much less abundant in rats and dogs, the species used in initial preclinical toxicology studies, which did not show renal toxicity.[7]
Table 2: Interspecies Comparison of JNJ-38877605 Metabolite Formation
Species
Key Metabolic Observation
Renal Toxicity Observed
Human
High levels of M3 and M5 metabolites; M10 is a major metabolite.
Yes
Rabbit
Metabolite profile similar to humans; significant formation of M10.
This highlights the critical role of aldehyde oxidase in the formation of the toxic metabolites and the importance of selecting appropriate animal models for toxicology studies that are metabolically more similar to humans.
Experimental Protocols
The following methodologies were employed in the investigation of JNJ-38877605 and are representative of preclinical ADME studies.
In Vitro Metabolism
Incubation: JNJ-38877605 was incubated with liver microsomes and supernatant fractions (12000xg) from humans, rats, dogs, and rabbits to identify metabolites.[7]
Enzyme Identification: Specific chemical inhibitors were used to identify the enzymes responsible for metabolite formation. Quercetin was used to inhibit aldehyde oxidase, and 1-aminobenzotriazole was used as a general cytochrome P450 inhibitor.[7]
Analysis: Metabolites were identified and quantified using Liquid Chromatography-Mass Spectrometry (LC/MS-MS).[7]
In Vivo Studies
Mass Balance: Mass balance studies were conducted in rats, dogs, and rabbits to determine the routes of excretion of JNJ-38877605 and its metabolites.[7]
Plasma Profiling: Plasma concentrations of the parent drug and its metabolites were measured over time in different species to determine their pharmacokinetic profiles.[7]
Toxicology Studies: Additional toxicology studies were performed in rabbits, which were identified as a more relevant species for predicting human toxicity due to similar metabolic profiles.[7]
The workflow for investigating the species-specific toxicity is outlined in the diagram below.
Workflow for investigating species-specific metabolic toxicity.
Conclusion
While specific preclinical pharmacokinetic data for JNJ-38877618 remains limited in publicly accessible literature, its characterization as a potent, orally bioavailable c-Met inhibitor with in vivo efficacy is established. The detailed investigation of the structurally related compound JNJ-38877605 provides crucial insights for the development of JNJ-38877618 and other quinoline-based kinase inhibitors. The key takeaway is the potential for species-specific metabolism, driven by enzymes such as aldehyde oxidase, to produce insoluble and toxic metabolites. This underscores the necessity of comprehensive metabolic profiling in multiple preclinical species, including those known to better reflect human metabolism, to de-risk clinical development. A mention of a favorable preclinical toxicity profile for JNJ-38877618 suggests these considerations may have been addressed in its development.[2][3][8]
JNJ-38877618: An In-Depth Technical Guide to In Vitro Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated, is a critical driver in the proliferation, survival, invasion, and metastasis of various cancers. This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of JNJ-38877618, detailing its inhibitory activity, effects on cellular signaling, and the experimental protocols used for its characterization.
Core Pharmacodynamic Properties of JNJ-38877618
JNJ-38877618 demonstrates nanomolar potency against both wild-type and clinically relevant mutant forms of the MET receptor. Its high selectivity and oral bioavailability make it a compelling candidate for targeted cancer therapy.
Table 1: In Vitro Inhibitory Activity of JNJ-38877618 against MET
The MET Signaling Pathway and Inhibition by JNJ-38877618
The MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, proliferation, survival, and motility.
JNJ-38877618 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its phosphorylation and subsequent activation. This blockade effectively shuts down the downstream signaling cascades that drive tumorigenesis.
Caption: MET Signaling Pathway and Inhibition by JNJ-38877618.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of JNJ-38877618.
MET Kinase Inhibition Assay
This assay quantifies the ability of JNJ-38877618 to inhibit the enzymatic activity of the MET kinase.
Workflow:
Caption: Workflow for a typical MET kinase inhibition assay.
Methodology:
Reagents and Materials:
Recombinant human MET kinase (catalytic domain).
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
ATP at a concentration near the K_m_ for MET.
A suitable substrate, such as Poly(Glu,Tyr) 4:1.
JNJ-38877618 dissolved in DMSO and serially diluted.
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
96- or 384-well plates.
Procedure:
Add MET kinase to the wells of the microplate.
Add the serially diluted JNJ-38877618 or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
Stop the reaction according to the detection kit manufacturer's instructions.
Add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).
Measure the signal (e.g., luminescence) using a plate reader.
Data Analysis:
The percentage of inhibition is calculated for each concentration of JNJ-38877618 relative to the vehicle control.
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of JNJ-38877618 on the viability and proliferation of cancer cell lines.
Methodology:
Cell Culture:
Culture MET-dependent cancer cell lines (e.g., SNU-5, U-87 MG, Hs 746T, EBC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]
Procedure:
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of JNJ-38877618 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of JNJ-38877618.
Western Blot Analysis of MET Signaling
This technique is used to determine the effect of JNJ-38877618 on the phosphorylation status of MET and its downstream signaling proteins.
Methodology:
Cell Treatment and Lysis:
Plate MET-dependent cells and grow until they reach approximately 80-90% confluency.
Serum-starve the cells for a few hours before treatment, if necessary, to reduce basal signaling.
Treat the cells with JNJ-38877618 at various concentrations for a defined period.
For ligand-stimulation experiments, add HGF for a short period (e.g., 15-30 minutes) before cell lysis.
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification and Electrophoresis:
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Separate equal amounts of protein from each sample by SDS-PAGE.
Protein Transfer and Immunoblotting:
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for phosphorylated MET (p-MET), total MET, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and total downstream proteins.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific inhibitory effect of JNJ-38877618 on protein phosphorylation.
Colony Formation Assay
This assay assesses the long-term effect of JNJ-38877618 on the ability of single cells to proliferate and form colonies.
Methodology:
Cell Seeding:
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
Treatment:
Treat the cells with various concentrations of JNJ-38877618 or DMSO. The treatment can be continuous or for a limited duration, after which the drug-containing medium is replaced with fresh medium.
Incubation:
Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form. The medium should be changed every few days.
Staining and Counting:
When the colonies are of a sufficient size, wash the wells with PBS, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and stain them with a staining solution like crystal violet.[5]
After staining, wash the plates with water and allow them to air dry.
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Data Analysis:
Calculate the plating efficiency and the surviving fraction for each treatment condition.
The results provide insight into the cytostatic or cytotoxic effects of JNJ-38877618 over a longer period.
Conclusion
JNJ-38877618 is a highly potent and selective inhibitor of the MET receptor tyrosine kinase with demonstrated in vitro efficacy in inhibiting MET signaling and the proliferation of MET-dependent cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of JNJ-38877618 and other MET inhibitors in a preclinical research setting. This information is crucial for the ongoing development of targeted therapies aimed at cancers driven by aberrant MET signaling.
Investigating the Role of c-Met with JNJ-38877618: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of JNJ-38877618, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine ki...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-38877618, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This document details the mechanism of action of JNJ-38877618, its key quantitative characteristics, and comprehensive protocols for essential in vitro and in vivo experiments to investigate the role of c-Met in cancer biology.
Introduction to c-Met and JNJ-38877618
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway, often through amplification, mutation, or overexpression, is a key driver in the progression of various human cancers. JNJ-38877618 is a highly selective, orally bioavailable inhibitor of c-Met kinase activity, making it a valuable tool for both basic research and clinical investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-38877618, providing a comparative overview of its potency and activity.
Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.
Figure 1: c-Met Signaling Pathway and Inhibition by JNJ-38877618.
Application Notes and Protocols for JNJ-38877618 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[5] Dysregulation of this pathway is implicated in the development and progression of various cancers.[5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of JNJ-38877618 in cancer cell lines.
Mechanism of Action
JNJ-38877618 inhibits the kinase activity of both wild-type and mutant forms of c-Met.[1][3] By binding to the ATP-binding site of the c-Met kinase domain, JNJ-38877618 blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][3] This inhibition leads to a reduction in cell growth, proliferation, and motility in c-Met dependent tumor cells.[2]
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-38877618
Caption: Workflow for the cell proliferation assay.
Procedure:
Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
Prepare a serial dilution of JNJ-38877618 in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
Remove the medium from the wells and add 100 µL of the JNJ-38877618 dilutions or DMSO control.
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a luminometer.
Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of JNJ-38877618 on the ability of single cells to form colonies.
Materials:
c-Met dependent cancer cell lines
Complete growth medium
JNJ-38877618
DMSO
6-well plates
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
PBS
Workflow:
Caption: Workflow for the colony formation assay.
Procedure:
Seed 500-1000 cells per well in a 6-well plate containing 2 mL of complete growth medium.
Allow cells to attach overnight.
Treat the cells with various concentrations of JNJ-38877618 (e.g., 1 nM to 1 µM) or DMSO.
Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until visible colonies are formed in the control wells.
Replace the medium with fresh medium containing the respective treatments every 2-3 days.
After the incubation period, wash the wells twice with PBS.
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 15 minutes at room temperature.
Wash the wells with water until the background is clear.
Air dry the plates and count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Calculate the plating efficiency and the surviving fraction for each treatment.
Wound Healing (Scratch) Assay
This assay evaluates the effect of JNJ-38877618 on cell migration.
Materials:
c-Met dependent cancer cell lines
Complete growth medium
JNJ-38877618
DMSO
6-well or 12-well plates
200 µL pipette tip
Microscope with a camera
Workflow:
Caption: Workflow for the wound healing assay.
Procedure:
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
Wash the wells with PBS to remove detached cells.
Add fresh medium containing different concentrations of JNJ-38877618 or DMSO.
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.
Measure the width or area of the scratch at each time point.
Calculate the percentage of wound closure relative to the initial scratch area to determine the effect of JNJ-38877618 on cell migration.
Application Notes and Protocols for JNJ-38877618 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[6][7] JNJ-38877618 has demonstrated significant anti-tumor activity in preclinical xenograft models of cancers with c-Met pathway dysregulation, such as those with MET gene amplification or mutations. These application notes provide a comprehensive overview of the use of JNJ-38877618 in in vivo xenograft studies, including detailed protocols and data presentation.
Mechanism of Action and Signaling Pathway
JNJ-38877618 competitively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.[3] Key pathways inhibited by JNJ-38877618 include the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.
Caption: Inhibition of the c-Met signaling pathway by JNJ-38877618.
In Vivo Efficacy in Xenograft Models
JNJ-38877618 has shown significant anti-tumor activity in various subcutaneous xenograft models, leading to complete tumor growth inhibition in several cancer types.
The following are detailed protocols for establishing and utilizing subcutaneous xenograft models to evaluate the in vivo efficacy of JNJ-38877618.
Cell Culture and Preparation
Cell Lines: Obtain cancer cell lines with known c-Met alterations (e.g., SNU-5, U87-MG, Hs746T, EBC-1) from a reputable cell bank.
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viability should be >95%.
Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at the desired concentration for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice until injection.
Animal Husbandry and Xenograft Establishment
Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 4-6 weeks.
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
Subcutaneous Injection:
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
Gently pinch the skin and inject the cell suspension (100-200 µL) subcutaneously using a 27- or 30-gauge needle.
Monitor the mice for any adverse reactions.
Caption: A typical workflow for in vivo xenograft studies.
Preparation and Administration of JNJ-38877618
Formulation: JNJ-38877618 is orally bioavailable. For in vivo studies, it can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
Dose and Schedule: The optimal dose and schedule should be determined in preliminary dose-range-finding studies.
Administration: Administer the formulated JNJ-38877618 or vehicle control to the mice via oral gavage at the predetermined dose and schedule.
Tumor Measurement and Data Analysis
Tumor Monitoring: Begin monitoring tumor growth 2-3 times per week once tumors become palpable.
Measurement: Use digital calipers to measure the length (longest dimension) and width (shortest dimension) of the tumor.
Tumor Volume Calculation: Calculate the tumor volume using the formula:
Tumor Volume (mm³) = (Width² x Length) / 2
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Data Analysis: Analyze the data by comparing the tumor growth in the JNJ-38877618-treated groups to the vehicle-treated control group. Calculate the tumor growth inhibition (TGI) if applicable.
Logical Relationship for Efficacy Evaluation
Caption: Evaluating the in vivo efficacy of JNJ-38877618.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
JNJ-38877618: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618 is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET pa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618 is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, often through gene amplification or mutation, is implicated in the progression of various cancers. JNJ-38877618 exhibits strong inhibitory activity against both wild-type and mutant forms of the c-MET kinase, making it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing JNJ-38877618 in common cell culture-based assays to investigate its effects on cancer cell lines, particularly those with MET pathway alterations.
Effective concentrations in cell-based assays are typically in the low nanomolar to micromolar range, depending on the cell line, assay duration, and specific endpoint being measured.
Cell Line
Cancer Type
Key Application
Recommended Concentration Range
SNU-5
Gastric Carcinoma (MET amplified)
Proliferation, Signaling
1 - 100 nM
U87-MG
Glioblastoma (HGF autocrine)
Proliferation, Migration
10 - 500 nM
Hs746T
Gastric Carcinoma (MET exon 14 skipping)
Proliferation, Signaling
1 - 100 nM
EBC-1
Squamous Non-Small Cell Lung Cancer (MET amplified)
Proliferation, Signaling
1 - 100 nM
Experimental Protocols
Stock Solution Preparation
JNJ-38877618 is typically supplied as a solid. A concentrated stock solution should be prepared for use in cell culture experiments.
Materials:
JNJ-38877618 powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile microcentrifuge tubes
Protocol:
Prepare a 10 mM stock solution of JNJ-38877618 in DMSO. For example, for a compound with a molecular weight of 374.35 g/mol , dissolve 3.74 mg in 1 mL of DMSO.
Ensure the powder is completely dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) may be required.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the stock solution at -20°C or -80°C for long-term stability.[2]
Cell Viability/Proliferation Assay
This protocol outlines a method to determine the effect of JNJ-38877618 on cancer cell proliferation using a tetrazolium-based assay (e.g., MTT, MTS) or a luminescent ATP-based assay.
Materials:
Cancer cell line of interest (e.g., SNU-5)
Complete cell culture medium
96-well clear or opaque-walled tissue culture plates
JNJ-38877618 stock solution
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Plate reader (spectrophotometer or luminometer)
Protocol:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete medium.
Allow cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.
Prepare serial dilutions of JNJ-38877618 in complete medium from the stock solution. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest JNJ-38877618 treatment.
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of JNJ-38877618 or vehicle control.
Incubate the plate for 48 to 72 hours.
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
Measure the absorbance or luminescence using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
Western Blot Analysis of c-MET Signaling
This protocol is designed to assess the inhibitory effect of JNJ-38877618 on c-MET phosphorylation and its downstream signaling pathways, such as PI3K/AKT and MAPK/ERK.
Materials:
Cancer cell line of interest (e.g., Hs746T)
Complete cell culture medium
6-well or 10 cm tissue culture plates
JNJ-38877618 stock solution
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and electrophoresis equipment
Western blot transfer system
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Application Note: JNJ-38877618 Western Blot Protocol for Phosphorylated c-Met (p-Met)
For Researchers, Scientists, and Drug Development Professionals Introduction The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling node in cell proliferation,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling node in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1] JNJ-38877618 (also known as OMO-1) is a potent and highly selective, orally bioavailable inhibitor of c-Met kinase.[2][3][4] It demonstrates low nanomolar inhibitory activity against both wild-type and mutant forms of c-Met, effectively blocking downstream signaling.[2][3][4] This application note provides a detailed protocol for utilizing western blotting to measure the inhibition of c-Met phosphorylation at tyrosine residues 1234/1235 (p-Met) in response to treatment with JNJ-38877618.
Principle of the Assay
This protocol describes the immunodetection of phosphorylated c-Met (p-Met) in whole-cell lysates by western blot. Cultured cells are first treated with JNJ-38877618 to inhibit c-Met kinase activity. Subsequently, cells are lysed to extract total protein, ensuring the preservation of phosphorylation states through the use of phosphatase inhibitors. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is probed with a primary antibody specific for p-Met (Tyr1234/1235), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected via chemiluminescence, and the resulting bands are quantified. Normalization to total c-Met or a housekeeping protein allows for the accurate determination of the dose-dependent inhibitory effect of JNJ-38877618 on c-Met phosphorylation.
Data Presentation: Inhibition of c-Met Phosphorylation by JNJ-38877618
JNJ-38877618 exhibits potent enzymatic and cellular inhibition of c-Met. The following table summarizes the inhibitory activity of JNJ-38877618. For western blot analysis, a dose-dependent decrease in the p-Met signal is expected, consistent with these values.
Parameter
Value
Target
Assay Type
IC₅₀
2 nM
Wild-type c-Met
Enzymatic Assay
IC₅₀
3 nM
M1268T mutant c-Met
Enzymatic Assay
Cellular Inhibition
Potent, dose-dependent
Endogenous p-Met
Western Blot in c-Met amplified cells (e.g., NCI-H441)
Table 1: Summary of JNJ-38877618 inhibitory activity. Data compiled from publicly available sources.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway and the western blot experimental workflow.
Caption: c-Met Signaling Pathway and Inhibition by JNJ-38877618.
Caption: Western Blot Workflow for p-Met Detection.
Experimental Protocol
Materials and Reagents
Cell Line: c-Met amplified cancer cell line (e.g., NCI-H441 human lung carcinoma).
Compound: JNJ-38877618 (prepare stock solution in DMSO).
Cell Lysis Buffer: RIPA Buffer or NP40 Lysis Buffer.
Protease and Phosphatase Inhibitor Cocktails: (e.g., from Thermo Fisher Scientific or Sigma-Aldrich).
Protein Assay Reagent: BCA Protein Assay Kit.
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
PVDF Membranes: (0.45 µm pore size).
Transfer Buffer.
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
1. Cell Culture and Treatment
a. Plate cells (e.g., NCI-H441) in appropriate culture dishes and grow to 70-80% confluency.
b. Serum starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal receptor phosphorylation.
c. Prepare serial dilutions of JNJ-38877618 in culture medium. A suggested dose range is 0 (vehicle control, DMSO), 1, 10, 50, 100, and 500 nM.
d. Treat the cells with the different concentrations of JNJ-38877618 for a specified time (e.g., 1-2 hours).
e. Optional Positive Control: For studies on ligand-induced phosphorylation, stimulate cells with HGF (e.g., 50 ng/mL) for 15-30 minutes after inhibitor treatment.
2. Cell Lysis and Protein Extraction
a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
b. Aspirate the PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
c. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
d. Incubate the lysate on ice for 30 minutes with occasional vortexing.
e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
b. Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for loading (e.g., 20-30 µg per lane).
4. SDS-PAGE and Protein Transfer
a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
b. Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
c. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
d. Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-activated with methanol.
5. Immunoblotting
a. After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
b. Incubate the membrane with the primary antibody against p-Met (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
c. The next day, wash the membrane three times for 10 minutes each with TBST.
d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
a. Prepare the ECL substrate according to the manufacturer's instructions.
b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
c. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
d. Quantify the band intensities using densitometry software (e.g., ImageJ).
e. Normalize the p-Met signal to the total c-Met signal or a housekeeping protein (e.g., β-actin) to correct for loading differences.
f. Plot the normalized p-Met intensity against the concentration of JNJ-38877618 to visualize the dose-response relationship.
Troubleshooting
Issue
Possible Cause
Solution
No/Weak p-Met Signal
Low basal phosphorylation.
Stimulate cells with HGF.
Inactive phosphatase inhibitors.
Use fresh inhibitors in lysis buffer.
Insufficient protein loaded.
Increase protein amount per lane.
High Background
Insufficient blocking.
Increase blocking time or BSA concentration.
Antibody concentration too high.
Optimize primary/secondary antibody dilutions.
Insufficient washing.
Increase number and duration of washes.
Non-specific Bands
Primary antibody cross-reactivity.
Use a more specific, validated antibody.
Protein degradation.
Ensure protease inhibitors are fresh and samples are kept cold.
This protocol provides a robust framework for assessing the inhibitory effect of JNJ-38877618 on c-Met phosphorylation. Optimization of specific steps, such as antibody concentrations and incubation times, may be required depending on the specific cell line and experimental conditions.
Application Notes and Protocols for JNJ-38877618 in c-Met Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It demonstrates significant activity against both wild-type and various mutant forms of c-Met, making it a valuable tool for studying c-Met signaling and a potential therapeutic agent in cancers with aberrant c-Met activation.[1][2][3][5][6] These application notes provide detailed protocols for the use of JNJ-38877618 in the immunoprecipitation of c-Met to facilitate research into its biological function and signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for JNJ-38877618, also known as OMO-1.[1][2][3]
c-Met Signaling Pathway and JNJ-38877618 Inhibition
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, motility, and invasion.[7][8] JNJ-38877618 acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream pathways.[4]
Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Experimental Protocols
Protocol 1: Inhibition of c-Met Phosphorylation in Cultured Cells
This protocol details the treatment of cells with JNJ-38877618 to inhibit HGF-induced c-Met phosphorylation prior to immunoprecipitation.
Materials:
Cell line expressing c-Met (e.g., SNU-5, Hs746T, U87-MG)[1]
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a membrane.
Block the membrane with Blocking Buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
To detect total c-Met, the membrane can be stripped and re-probed with an anti-c-Met antibody.
Expected Results
Treatment with JNJ-38877618 is expected to show a dose-dependent inhibition of HGF-induced c-Met phosphorylation.[3] In a Western blot of immunoprecipitated c-Met, the band corresponding to phosphorylated c-Met should be significantly reduced or absent in samples treated with JNJ-38877618 compared to the vehicle control. The total amount of immunoprecipitated c-Met should remain relatively consistent across all samples. This confirms the inhibitory effect of JNJ-38877618 on c-Met kinase activity.
Troubleshooting
No or weak c-Met signal: Optimize antibody concentrations, incubation times, and ensure complete cell lysis.
High background in Western blot: Increase the number and duration of washes, and optimize blocking conditions.
By following these detailed protocols and application notes, researchers can effectively utilize JNJ-38877618 as a tool to investigate the role of c-Met in various biological and pathological processes.
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618 is a potent and highly selective, ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyros...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618 is a potent and highly selective, ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[3] Therefore, the accurate determination of the inhibitory activity of compounds like JNJ-38877618 against c-Met is a critical step in preclinical drug development.
These application notes provide a detailed protocol for a biochemical kinase assay to determine the inhibitory potency of JNJ-38877618 against recombinant human c-Met kinase. The described method is based on a luminescence-based assay format, which measures the amount of ATP consumed during the kinase reaction. This format is readily adaptable for high-throughput screening.
c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, the receptor dimerizes and autophosphorylates on specific tyrosine residues within its kinase domain. This activation initiates a downstream signaling cascade involving multiple pathways, including the RAS/MAPK and PI3K/Akt pathways, which ultimately regulate gene expression and drive cellular processes such as proliferation, motility, and invasion. JNJ-38877618 acts by competing with ATP for the binding site in the c-Met kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Quantitative Data for JNJ-38877618
The following table summarizes the reported inhibitory activity of JNJ-38877618 against wild-type and mutant forms of c-Met kinase.
This protocol is designed for a 96-well plate format and utilizes a luminescence-based kinase assay kit, such as ADP-Glo™ or Kinase-Glo®, for the detection of kinase activity.
Materials and Reagents
Recombinant Human c-Met Kinase: Catalytically active kinase domain (amino acids 956-1390).
JNJ-38877618: Prepare a stock solution in 100% DMSO.
Kinase Substrate: Poly(Glu, Tyr) 4:1.
ATP: Ultra-pure ATP solution.
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.01% Triton X-100.
Plate reader with luminescence detection capabilities.
Experimental Workflow
Caption: Workflow for the JNJ-38877618 c-Met kinase assay.
Detailed Procedure
1. Preparation of JNJ-38877618 Serial Dilutions:
Prepare a 10 mM stock solution of JNJ-38877618 in 100% DMSO.
Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations (e.g., from 1 mM to 10 nM).
For the assay, further dilute the DMSO stock solutions 100-fold into the kinase assay buffer. This will result in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by most kinases.[4]
2. Assay Plate Setup:
Add 5 µL of the diluted JNJ-38877618 solutions to the appropriate wells of a 96-well plate.
For the positive control (no inhibition), add 5 µL of kinase assay buffer with 1% DMSO.
For the negative control (no kinase activity), add 5 µL of kinase assay buffer with 1% DMSO.
3. Kinase Reaction:
Prepare a working solution of recombinant c-Met kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-5 ng/µL.
Add 10 µL of the c-Met kinase working solution to all wells except the negative control wells. To the negative control wells, add 10 µL of kinase assay buffer.
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
Prepare a substrate/ATP master mix. The final concentration of the Poly(Glu, Tyr) 4:1 substrate is typically 0.2 mg/mL.[5] The ATP concentration should be at or near the Km for c-Met. While the exact Km can vary, a concentration of 10 µM is a reasonable starting point for many tyrosine kinases.
Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to all wells. The final reaction volume will be 25 µL.
Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate the plate at room temperature for 40 minutes.
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate the plate at room temperature for 30-60 minutes.
Measure the luminescence using a plate reader.
5. Data Analysis:
Subtract the average luminescence of the negative control wells from all other wells.
The positive control wells (DMSO only) represent 0% inhibition, and the negative control wells (no kinase) represent 100% inhibition.
Calculate the percent inhibition for each concentration of JNJ-38877618 using the following formula:
% Inhibition = 100 - [ (Luminescence_inhibitor - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control) ] * 100
Plot the percent inhibition against the logarithm of the JNJ-38877618 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of JNJ-38877618's inhibitory activity against c-Met kinase. The described luminescence-based assay is robust, sensitive, and suitable for high-throughput applications, making it a valuable tool for the characterization of c-Met inhibitors in a drug discovery setting. Adherence to the outlined procedures and appropriate optimization of reaction conditions will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for JNJ-38877618 In Vivo Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its aberrant activation is implicated in the development and progression of various human cancers.[2][3] These application notes provide a comprehensive overview of the in vivo administration of JNJ-38877618 in mouse models of cancer, including dosing regimens, formulation protocols, and experimental workflows.
Data Presentation
Table 1: Summary of JNJ-38877618 In Vivo Dosing Regimens in Mice
Mouse Model
Cancer Type
Dose (mg/kg)
Administration Route
Dosing Schedule
Vehicle
Key Findings
4T1 Intraductal
Triple-Negative Breast Cancer
3, 12.5, 25
Oral Gavage
Twice daily (b.i.d.) for 18 days
0.5% methyl cellulose (pH 2.5-3.5)
Reduced tumor progression, decreased neutrophil infiltration, and enhanced cisplatin efficacy.[3]
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Sterile water
Magnetic stirrer and stir bar
pH meter
Sterile tubes
Procedure:
Calculate the required amount of JNJ-38877618 and 0.5% methyl cellulose solution based on the desired final concentration and the number of animals to be dosed.
Weigh the appropriate amount of JNJ-38877618 powder.
In a sterile beaker, gradually add the JNJ-38877618 powder to a portion of the 0.5% methyl cellulose solution while stirring continuously with a magnetic stirrer.
Add the remaining volume of the 0.5% methyl cellulose solution to achieve the final desired concentration.
Adjust the pH of the suspension to 2.5-3.5 using dropwise addition of HCl or NaOH while monitoring with a pH meter.
Continuously stir the suspension for at least 30 minutes to ensure homogeneity.
Store the formulation at 4°C and vortex thoroughly before each administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of JNJ-38877618 in a subcutaneous xenograft mouse model.
Application Notes and Protocols for JNJ-38877618 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation and administration of JNJ-38877618, a potent and selective c-Met kinase inhibitor, fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of JNJ-38877618, a potent and selective c-Met kinase inhibitor, for use in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic experiments.
Mechanism of Action
JNJ-38877618 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers. JNJ-38877618 competitively binds to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
Below is a diagram illustrating the simplified c-Met signaling pathway and the point of inhibition by JNJ-38877618.
Caption: Simplified c-Met signaling pathway and inhibition by JNJ-38877618.
Experimental Protocols
Preparation of JNJ-38877618 Formulation for Oral Gavage
This protocol describes the preparation of a clear and stable solution of JNJ-38877618 suitable for oral administration in animal models.
Materials:
JNJ-38877618 powder
Dimethyl sulfoxide (DMSO), cell culture grade
PEG300 (Polyethylene glycol 300)
Tween-80 (Polysorbate 80)
Saline (0.9% sodium chloride), sterile
Equipment:
Analytical balance
Sterile microcentrifuge tubes or vials
Pipettes and sterile tips
Vortex mixer
Sonicator (optional)
Protocol:
Prepare a stock solution of JNJ-38877618 in DMSO.
Accurately weigh the required amount of JNJ-38877618 powder.
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
Prepare the vehicle solution.
In a sterile tube, combine the vehicle components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
For example, to prepare 1 mL of the final formulation, you would use:
100 µL of the JNJ-38877618 stock solution in DMSO.
400 µL of PEG300.
50 µL of Tween-80.
450 µL of sterile saline.
Combine the stock solution with the vehicle.
Add the PEG300 to the JNJ-38877618/DMSO stock solution and mix thoroughly by vortexing.
Add the Tween-80 to the mixture and vortex again until a homogenous solution is formed.
Finally, add the saline to the mixture and vortex thoroughly. The final formulation should be a clear solution.
Note on Stability: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before administration.
Animal Dosing and Administration
The following table summarizes suggested starting doses and administration schedules for JNJ-38877618 in various xenograft models based on available preclinical data. Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental goals.
Parameter
SNU-5 (Gastric)
U87-MG (Glioblastoma)
Hs746T (Gastric)
EBC-1 (NSCLC)
Animal Strain
Athymic Nude Mice
Athymic Nude Mice
Athymic Nude Mice
Athymic Nude Mice
Tumor Implantation
Subcutaneous injection of 5 x 10^6 cells
Subcutaneous injection of 5 x 10^6 cells
Subcutaneous injection of 5 x 10^6 cells
Subcutaneous injection of 1 x 10^7 cells
Starting Dose
25-50 mg/kg
25-50 mg/kg
25-50 mg/kg
25-50 mg/kg
Administration
Oral gavage
Oral gavage
Oral gavage
Oral gavage
Frequency
Once or twice daily (QD or BID)
Once or twice daily (QD or BID)
Once or twice daily (QD or BID)
Once or twice daily (QD or BID)
Volume
10 µL/g body weight (e.g., 200 µL for a 20g mouse)
10 µL/g body weight (e.g., 200 µL for a 20g mouse)
10 µL/g body weight (e.g., 200 µL for a 20g mouse)
10 µL/g body weight (e.g., 200 µL for a 20g mouse)
Vehicle Control
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Pharmacokinetic Data
Pharmacokinetic parameters of JNJ-38877618 after oral administration in preclinical models are summarized below. These values can vary depending on the animal strain, dose, and formulation used.
Parameter
Value (in mice)
Tmax (Time to maximum concentration)
1-4 hours
Cmax (Maximum plasma concentration)
Dose-dependent
t½ (Half-life)
4-8 hours
Bioavailability
Moderate
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using JNJ-38877618.
Caption: General workflow for in vivo efficacy studies of JNJ-38877618.
Method
JNJ-38877618 In Vitro Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-ME...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway, when aberrantly activated through mechanisms such as gene amplification, mutation, or overexpression, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis. JNJ-38877618 demonstrates significant inhibitory activity against both wild-type and mutant forms of the c-MET kinase, making it a promising candidate for targeted cancer therapy.[1][2]
In vitro proliferation assays are fundamental tools for evaluating the anti-cancer activity of compounds like JNJ-38877618. These assays quantify the ability of a compound to inhibit the growth of cancer cell lines, providing key data for dose-response relationships and determining the half-maximal inhibitory concentration (IC50). This information is critical for the preclinical assessment and further development of potential therapeutic agents.
Mechanism of Action: c-MET Inhibition
JNJ-38877618 functions by competitively binding to the ATP-binding site of the c-MET kinase, thereby preventing its phosphorylation and subsequent activation. This blockade disrupts the downstream signaling cascades that promote cell growth and survival.
Caption: c-MET Signaling Pathway and Inhibition by JNJ-38877618.
Data Presentation
The anti-proliferative activity of JNJ-38877618 has been evaluated in various cancer cell lines, with a particular potency observed in models with MET gene amplification or specific mutations.
Cell Line
Cancer Type
MET Status
JNJ-38877618 IC50 (nM)
Wild-Type MET
Cell-Free Assay
Wild-Type
2
M1268T Mutant MET
Cell-Free Assay
Mutant
3
Experimental Protocols
This section provides a detailed protocol for an in vitro proliferation assay to determine the IC50 value of JNJ-38877618 in a relevant cancer cell line, such as a MET-amplified gastric cancer cell line (e.g., GTL-16). This protocol is adapted from standard cell viability assay procedures.
Caption: In Vitro Proliferation Assay Workflow.
Materials
MET-dependent cancer cell line (e.g., GTL-16, SNU5, Hs746T)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
JNJ-38877618 compound
Dimethyl sulfoxide (DMSO), sterile
Phosphate-buffered saline (PBS), sterile
Trypsin-EDTA
96-well flat-bottom cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Protocol
Cell Seeding:
Culture the selected cancer cell line to ~80% confluency.
Harvest the cells using trypsin-EDTA and perform a cell count.
Dilute the cells in complete culture medium to a final concentration of 2 x 10^4 cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of JNJ-38877618 in DMSO (e.g., 10 mM).
Perform serial dilutions of the JNJ-38877618 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
After the 24-hour incubation, carefully remove the medium from the wells.
Add 100 µL of the prepared JNJ-38877618 dilutions or vehicle control to the respective wells.
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Assay:
After the 72-hour treatment, add 10 µL of the MTT reagent to each well.
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
Add 100 µL of the solubilization solution to each well.
Incubate the plate overnight at 37°C in a 5% CO2 incubator to ensure complete solubilization of the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell proliferation inhibition for each concentration of JNJ-38877618 using the following formula:
% Inhibition = 100 - [((Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control Well - Absorbance of Blank)) x 100]
Plot the percentage of inhibition against the logarithm of the JNJ-38877618 concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Application Notes and Protocols: JNJ-38877618 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the progression and metastasis of various cancers.[2] Consequently, inhibiting c-Met with agents like JNJ-38877618 presents a promising therapeutic strategy to impede cancer cell migration and invasion. These application notes provide detailed protocols for assessing the efficacy of JNJ-38877618 in two standard in vitro assays: the wound healing (scratch) assay and the transwell migration and invasion assay.
Mechanism of Action: c-Met Signaling in Migration and Invasion
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways integral to cell motility and invasion, including the RAS/MAPK, PI3K/Akt, and FAK pathways. JNJ-38877618 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the initiation of these downstream signals.
Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Data Presentation
Table 1: Effect of JNJ-38877618 on Cell Migration (Wound Healing Assay)
Cell Line
Concentration of JNJ-38877618 (nM)
Wound Closure (%) at 24h
Inhibition of Migration (%)
Example: Gastric Cancer (e.g., MKN-45)
Vehicle Control (DMSO)
95 ± 5
0
1
10
100
1000
Example: Glioblastoma (e.g., U87-MG)
Vehicle Control (DMSO)
88 ± 7
0
1
10
100
1000
Table 2: Effect of JNJ-38877618 on Cell Migration and Invasion (Transwell Assay)
Cell Line
Assay Type
Concentration of JNJ-38877618 (nM)
Migrated/Invaded Cells (per field)
Inhibition (%)
IC50 (nM)
Example: NSCLC (e.g., H1993)
Migration
Vehicle Control (DMSO)
250 ± 20
0
1
10
100
1000
Invasion
Vehicle Control (DMSO)
180 ± 15
0
1
10
100
1000
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Materials:
Cancer cell line of interest (e.g., with known c-Met expression)
Complete cell culture medium
Serum-free cell culture medium
JNJ-38877618 stock solution (in DMSO)
Vehicle control (DMSO)
6-well or 12-well tissue culture plates
Sterile 200 µL pipette tips
Phosphate-buffered saline (PBS)
Microscope with a camera
Protocol:
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" across the center of the cell monolayer.
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of JNJ-38877618 or vehicle control (DMSO) to the respective wells.
Imaging: Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration and Invasion Assay
This assay assesses the chemotactic ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
Workflow:
Caption: Workflow for the transwell migration and invasion assay.
Materials:
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
Cancer cell line of interest
Serum-free medium
Complete medium (as a chemoattractant)
Matrigel (for invasion assay)
JNJ-38877618 stock solution (in DMSO)
Vehicle control (DMSO)
Cotton swabs
Methanol or 4% paraformaldehyde for fixation
Crystal violet stain (0.1%)
Microscope
Protocol:
Coating (for Invasion Assay only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the transwell membrane. Incubate at 37°C for at least 1 hour to allow for gelation.
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
Treatment Preparation: Prepare cell suspensions containing the desired concentrations of JNJ-38877618 or vehicle control.
Assay Setup:
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
Place the transwell inserts (coated for invasion, uncoated for migration) into the wells.
Add 200 µL of the cell suspension with the respective treatments to the upper chamber of the inserts.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).
Removal of Non-Migrated/Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated or invaded.
Fixation and Staining:
Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 15-20 minutes.
Stain the fixed cells by immersing the insert in 0.1% crystal violet solution for 20-30 minutes.
Gently wash the inserts with water to remove excess stain.
Imaging and Quantification:
Allow the inserts to air dry.
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).
Calculate the average number of migrated/invaded cells per field for each condition.
By following these detailed protocols, researchers can effectively evaluate the inhibitory effects of JNJ-38877618 on cancer cell migration and invasion, contributing to a better understanding of its therapeutic potential in c-Met driven malignancies.
This technical support center provides essential information and guidance for researchers and scientists using the c-Met kinase inhibitor, JNJ-38877618. Here you will find data on its solubility, protocols for solution p...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides essential information and guidance for researchers and scientists using the c-Met kinase inhibitor, JNJ-38877618. Here you will find data on its solubility, protocols for solution preparation, and troubleshooting advice to ensure the success of your experiments.
Q1: What is the recommended solvent for dissolving JNJ-38877618?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of JNJ-38877618. It is practically insoluble in water.
Q2: I'm seeing conflicting solubility data for JNJ-38877618 in DMSO. What is the correct value?
A2: Different suppliers report slightly different solubility values for JNJ-38877618 in DMSO. The reported concentrations generally range from 5 mg/mL to 10 mg/mL. It is always best to consult the product datasheet provided by your specific supplier. A summary of reported solubility data is provided in Table 1.
Q3: My JNJ-38877618 is precipitating when I dilute my DMSO stock solution into my cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like JNJ-38877618. Here are several troubleshooting steps:
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤ 0.5%, and for some sensitive cell lines, as low as 0.1%.[1][2][3] High concentrations of the organic solvent can cause the compound to precipitate.
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the JNJ-38877618 stock solution.
Rapid Mixing: Add the DMSO stock directly to the pre-warmed medium and mix thoroughly immediately to ensure rapid and uniform dispersion.
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of JNJ-38877618 in the aqueous medium. Try using a lower final concentration in your experiment.
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.[4] Always use fresh, anhydrous DMSO to prepare your stock solution.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies significantly between different cell lines.[1] As a general rule, the final DMSO concentration in your cell culture medium should be kept at or below 0.5%.[5] However, for long-term experiments or particularly sensitive cell lines, it is advisable to keep the concentration at or below 0.1%.[1][2] It is always best practice to perform a vehicle control experiment to assess the effect of the specific DMSO concentration on your cells.
Data Presentation
Table 1: Solubility of JNJ-38877618 in Various Solvents
Protocol 1: Preparation of a 10 mM JNJ-38877618 Stock Solution in DMSO
Materials:
JNJ-38877618 (solid)
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Methodology:
Calculate the required mass: The molecular weight of JNJ-38877618 is 374.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 374.35 g/mol = 0.0037435 g = 3.74 mg
Weigh the compound: Carefully weigh out 3.74 mg of JNJ-38877618 powder and place it into a sterile microcentrifuge tube.
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the JNJ-38877618 powder.
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
10 mM JNJ-38877618 stock solution in DMSO
Complete cell culture medium (pre-warmed to 37°C)
Sterile tubes
Methodology:
Determine the final concentration: Decide on the final concentration of JNJ-38877618 required for your experiment (e.g., 1 µM).
Calculate the dilution factor: To prepare a 1 µM working solution from a 10 mM stock, the dilution factor is 10,000.
Perform the dilution:
For example, to prepare 1 mL of 1 µM working solution, you would add 0.1 µL of the 10 mM stock solution to 999.9 µL of pre-warmed complete cell culture medium.
To avoid pipetting very small volumes, it is recommended to perform a serial dilution. For instance, first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in medium to achieve the final 1 µM concentration.
Mix thoroughly: Immediately after adding the DMSO stock to the medium, vortex or invert the tube gently to ensure the compound is evenly dispersed.
Use immediately: It is best to prepare the working solution fresh for each experiment to avoid potential precipitation or degradation over time.
Visualizations
Caption: Workflow for preparing JNJ-38877618 working solution.
Caption: Inhibition of the c-Met signaling pathway by JNJ-38877618.
Technical Support Center: Optimizing JNJ-38877618 Treatment Duration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing JNJ-38877618, a potent and selective MET kinase inhibitor. This resource provides frequently asked quest...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals utilizing JNJ-38877618, a potent and selective MET kinase inhibitor. This resource provides frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of experiments aimed at optimizing treatment duration and overall efficacy.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the general properties, handling, and experimental design considerations for JNJ-38877618.
General Properties and Handling
Q1: What is the mechanism of action of JNJ-38877618?
A1: JNJ-38877618, also known as OMO-1, is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor by binding to the kinase domain of both wild-type and certain mutant forms of MET, which in turn blocks its autophosphorylation and the activation of downstream signaling pathways.[3]
Q2: What is the recommended solvent for preparing JNJ-38877618 for in vitro experiments?
A2: For in vitro studies, JNJ-38877618 should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] It is advisable to use fresh, anhydrous DMSO, as the compound's solubility may be compromised by moisture.[4]
Q3: How should I store JNJ-38877618 stock solutions?
A3: Stock solutions of JNJ-38877618 in DMSO should be stored at -20°C or -80°C to ensure long-term stability. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Design
Q4: What is a suitable starting concentration range for JNJ-38877618 in cell-based assays?
A4: Given its low nanomolar IC50 values against MET kinase, a starting concentration range of 1 nM to 1 µM is generally appropriate for most cell-based assays. A comprehensive dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What is the recommended treatment duration to observe an effect with JNJ-38877618?
A5: The optimal treatment duration is contingent on the biological question and the specific assay being conducted. For analyzing signaling pathway modulation (e.g., Western blotting for phospho-MET), a short treatment duration of 1 to 6 hours is often sufficient. For assays measuring cell viability or proliferation, a longer treatment period of 24 to 72 hours is typically necessary. It is highly recommended to perform time-course experiments to establish the optimal endpoint for your study.
Q6: What are the known mechanisms of resistance to JNJ-38877618?
A6: While specific resistance mechanisms to JNJ-38877618 are not yet extensively documented in publicly available literature, general resistance to MET inhibitors can emerge through on-target secondary mutations within the MET kinase domain or through the activation of alternative "bypass" signaling pathways, such as the EGFR or KRAS pathways.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with JNJ-38877618.
Poor Compound Solubility in Aqueous Media
Issue: JNJ-38877618 precipitates when diluted from a DMSO stock into cell culture medium or an aqueous buffer.
Possible Cause
Recommended Solution
High Final DMSO Concentration
Ensure the final concentration of DMSO in your assay is below 0.5% (v/v). Higher concentrations can be cytotoxic and can also cause the compound to precipitate.
Low Aqueous Solubility
JNJ-38877618 has inherently low solubility in aqueous solutions. When diluting, add the DMSO stock to the aqueous buffer while vortexing vigorously to promote rapid and thorough mixing. Preparing intermediate dilutions in serum-free medium before the final dilution into complete medium can also be beneficial.
pH-Dependent Solubility
The solubility of many kinase inhibitors is influenced by pH. For biochemical assays, you can test a range of buffer pH values to optimize solubility. However, altering the pH of cell culture medium is generally not recommended.
Compound Aggregation
Use a bath sonicator to treat the stock solution for 5-10 minutes before making dilutions. This can help to break up any aggregates that may have formed during storage.
Inconsistent Results in Cell Viability Assays
Issue: High variability is observed between replicate wells in a cell viability assay (e.g., MTT, CellTiter-Glo).
Possible Cause
Recommended Solution
Uneven Cell Seeding
Ensure you have a single-cell suspension and mix the cell suspension thoroughly before and during seeding to achieve a consistent cell number in each well. Be mindful of the "edge effect" in multi-well plates; it is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.
Compound Precipitation
As previously noted, precipitation can lead to inconsistent dosing. Visually inspect your plates under a microscope for any signs of compound precipitation before and during the incubation period.
Assay Interference
Some compounds can directly interfere with the chemical reactions of viability assays. For example, compounds with reducing or oxidizing properties can affect tetrazolium-based assays (e.g., MTT, MTS). Include a "no-cell" control with the compound at its highest concentration to assess any direct reaction with the assay reagents.
Sub-optimal Reagent Incubation Time
The optimal incubation time for the viability reagent can differ between cell lines. Perform a time-course experiment to determine the linear range of the assay for your specific cell line.
Low or No Signal in Phospho-MET Western Blot
Issue: No detectable signal for phosphorylated MET (p-MET) by Western blot, even in untreated control cells.
Possible Cause
Recommended Solution
Low Basal p-MET Levels
Certain cell lines may exhibit low basal levels of MET activation. To study the inhibitory effect of JNJ-38877618 in such cases, you may need to stimulate the cells with Hepatocyte Growth Factor (HGF) to induce MET phosphorylation.
Phosphatase Activity
Endogenous phosphatases released during cell lysis can dephosphorylate your target protein. It is critical to perform all lysis steps on ice and to use a lysis buffer that is freshly supplemented with a cocktail of phosphatase inhibitors.
Antibody Performance
Ensure that your primary antibody is specific and validated for the detection of phospho-MET. Verify the recommended antibody dilution and incubation conditions. Using a positive control cell lysate from a cell line with known high MET activation (e.g., EBC-1 or SNU-5) is crucial for validating your antibody and overall protocol.
Insufficient Protein Load
Phosphorylated proteins often represent a small fraction of the total protein pool. You may need to load a higher amount of total protein (e.g., 30-50 µg) onto your gel to detect a signal for the phosphorylated target.
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to determine the optimal treatment parameters for JNJ-38877618.
Protocol 1: Determining the IC50 of JNJ-38877618 using a Cell Viability Assay (MTT)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of JNJ-38877618 on the viability of a cancer cell line.
Materials:
JNJ-38877618
Anhydrous DMSO
MET-dependent cancer cell line (e.g., EBC-1, Hs746T)
Complete cell culture medium
96-well, clear-bottom cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
a. Harvest and count cells, ensuring high viability.
b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.
Compound Preparation and Treatment:
a. Prepare a 10 mM stock solution of JNJ-38877618 in DMSO.
b. Perform a serial dilution of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
c. After the 24-hour cell incubation, carefully aspirate the medium and replace it with 100 µL of the medium containing the various concentrations of JNJ-38877618 or the vehicle control.
d. Incubate the plate for an appropriate duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
MTT Assay:
a. Following the treatment period, add 10 µL of MTT solution to each well.
b. Incubate the plate for 2-4 hours at 37°C.
c. Add 100 µL of solubilization solution to each well.
d. To ensure complete solubilization of the formazan crystals, incubate the plate overnight at 37°C in a humidified chamber.
Data Acquisition and Analysis:
a. Measure the absorbance at 570 nm using a microplate reader.
b. Subtract the average absorbance of the "no-cell" background control wells.
c. Normalize the absorbance values to the vehicle-treated control wells (which represent 100% viability).
d. Plot the percentage of cell viability against the logarithm of the JNJ-38877618 concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Analysis of MET Phosphorylation by Western Blot
This protocol provides a method to assess the inhibitory effect of JNJ-38877618 on MET phosphorylation in a cancer cell line.
Materials:
JNJ-38877618
Anhydrous DMSO
MET-responsive cancer cell line
Complete cell culture medium
6-well cell culture plates
Hepatocyte Growth Factor (HGF) (optional, for stimulation)
Lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, and an appropriate loading control antibody (e.g., anti-GAPDH)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Chemiluminescence imaging system
Procedure:
Cell Culture and Treatment:
a. Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
b. If required, serum-starve the cells for 4-6 hours prior to treatment.
c. Treat the cells with a range of JNJ-38877618 concentrations or a vehicle control for the desired duration (e.g., 1, 2, or 4 hours).
d. If using HGF stimulation, add it to the culture medium for the final 15-30 minutes of the inhibitor treatment period.
Cell Lysis and Protein Quantification:
a. Wash the cells twice with ice-cold PBS.
b. Lyse the cells directly in the well with ice-cold lysis buffer.
c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
e. Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
a. Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
b. Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
c. Transfer the separated proteins to a PVDF membrane.
d. Block the membrane with blocking buffer for 1 hour at room temperature.
e. Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C with gentle agitation.
f. Wash the membrane three times for 5 minutes each with TBST.
g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
h. Wash the membrane three times for 5 minutes each with TBST.
i. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing:
a. After imaging for the phosphorylated protein, the membrane can be stripped using a mild stripping buffer and then re-probed with an antibody against the total MET protein and a loading control to confirm equal protein loading across all lanes.
IV. Quantitative Data Summary
The following tables provide a summary of key in vitro potency data for JNJ-38877618 and a related analog, JNJ-38877605, to serve as a reference for experimental design.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-38877618
The following diagrams, created using the DOT language, provide visual representations of the MET signaling pathway and a standard experimental workflow for the evaluation of JNJ-38877618.
Caption: Simplified MET signaling pathway and the point of inhibition by JNJ-38877618.
Caption: A typical experimental workflow for optimizing JNJ-38877618 treatment.
Welcome to the technical support center for JNJ-38877618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for JNJ-38877618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cancer cells. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of JNJ-38877618?
JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the MET (c-MET or hepatocyte growth factor receptor) tyrosine kinase.[1][2][3][4][5] It has demonstrated high affinity for both wild-type MET and its common mutants.
Q2: What are the reported on-target potency values for JNJ-38877618?
JNJ-38877618 exhibits low nanomolar potency against its target. The following table summarizes the key quantitative data from various sources.
Q3: Has a comprehensive kinase selectivity profile (kinome scan) for JNJ-38877618 been publicly released?
As of late 2025, a detailed public kinome scan profiling JNJ-38877618 against a broad panel of kinases has not been identified in the public domain. While it is consistently described as "highly selective," the full spectrum of its potential off-target interactions is not publicly documented. Researchers should, therefore, be cautious and consider empirical validation if off-target effects are suspected.
Q4: What are the known adverse events in clinical trials, and could they suggest off-target effects?
In a phase 1/2 clinical trial, the most common adverse events (≥ 20%) for OMO-1 (JNJ-38877618) were nausea, fatigue, vomiting, increased blood creatinine, and headache. The recommended phase 2 dose was determined to be 250 mg twice daily. While these side effects can be associated with MET inhibition, they could also potentially stem from off-target activities. For instance, some MET inhibitors are known to cause edema, which is considered an on-target effect related to MET's role in vascular integrity.
Troubleshooting Guide
This guide is intended to help researchers troubleshoot experiments with JNJ-38877618, particularly when unexpected cellular effects are observed.
You observe a significant decrease in cell viability or a strong phenotypic change in a cancer cell line that is not known to be dependent on MET signaling.
Possible Cause: The observed effect may be due to inhibition of an off-target kinase or another protein. Many kinase inhibitors can have effects on cell proliferation and survival that are independent of their primary target.
Troubleshooting Steps:
Confirm MET Inhibition: In your experimental model, confirm that JNJ-38877618 is inhibiting MET phosphorylation at the concentrations you are using. A western blot for phospho-MET (e.g., p-MET Tyr1234/1235) is a standard method.
Compare with MET Knockdown: Use siRNA or shRNA to specifically knock down MET expression in your cells. If the phenotype of MET knockdown is different from or less severe than the phenotype observed with JNJ-38877618 treatment, it strongly suggests off-target effects.
Use a Structurally Unrelated MET Inhibitor: Compare the effects of JNJ-38877618 with another potent and selective MET inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Dose-Response Correlation: Carefully analyze the dose-response curve for MET inhibition versus the dose-response curve for the observed phenotype. If the phenotype occurs at concentrations significantly different from the IC50 for MET inhibition, off-target effects are likely.
Issue 2: Discrepancy Between In Vitro and Cellular Assay Potency
The IC50 value of JNJ-38877618 in your cellular assay is significantly higher than the reported in vitro potency (2-3 nM).
Possible Cause 1: Compound Stability and Solubility: JNJ-38877618 may have limited solubility or stability in your cell culture medium.
Troubleshooting: Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.5%) and consistent across experiments. Visually inspect for any precipitation.
Possible Cause 2: High ATP Concentration in Cells: The intracellular concentration of ATP (in the millimolar range) can compete with ATP-competitive inhibitors like JNJ-38877618, leading to a rightward shift in the IC50 value in cellular assays compared to biochemical assays which may be run at lower ATP concentrations.
Troubleshooting: This is an expected phenomenon. It is important to determine the IC50 in the specific cellular context of your experiment.
Possible Cause 3: Cell Membrane Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
Troubleshooting: While less commonly addressed in basic research, you can test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.
Experimental Protocols
Protocol 1: Western Blot for MET Phosphorylation
This protocol is to determine the on-target efficacy of JNJ-38877618 in a cellular context.
Cell Culture and Treatment: Plate your cancer cells of interest and allow them to adhere overnight. The next day, treat the cells with a range of JNJ-38877618 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). If the cell line is not autocrine for HGF, you may need to stimulate with recombinant HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
Incubate with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
Wash the membrane with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MET to normalize the phospho-MET signal. Also, probe for a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol is to assess the effect of JNJ-38877618 on cell proliferation.
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of JNJ-38877618 in cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent and non-toxic. Include a vehicle control (DMSO only).
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: On-target action of JNJ-38877618 on the MET signaling pathway.
Caption: Logical workflow for troubleshooting potential off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-38877618, a potent and selective c-Met kinase i...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-38877618, a potent and selective c-Met kinase inhibitor. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist with experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for JNJ-38877618?
A1: Proper storage of JNJ-38877618 is crucial for maintaining its stability and activity. Recommendations for both powder and stock solutions are summarized below.
Q2: How should I prepare a stock solution of JNJ-38877618?
A2: It is recommended to prepare a stock solution of JNJ-38877618 in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[1] To minimize the effects of moisture absorption by DMSO, which can reduce solubility, it is advisable to use fresh, high-purity DMSO.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of JNJ-38877618?
A3: JNJ-38877618 is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This ultimately interferes with cancer cell proliferation, survival, motility, and invasion.
Q4: In which solvents is JNJ-38877618 soluble?
A4: JNJ-38877618 is soluble in DMSO and Ethanol but is insoluble in water.[1][4] For in vivo studies, specific formulations may be required to achieve a homogenous suspension.
Stability and Storage Conditions
Proper handling and storage are critical for ensuring the long-term stability and performance of JNJ-38877618.
Form
Storage Temperature
Shelf Life
Special Instructions
Powder
-20°C
3 years
Store in a desiccated environment.
Stock Solution (-80°C)
-80°C
2 years
Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-20°C)
-20°C
1 year
Aliquot to avoid repeated freeze-thaw cycles.
In-use Solution
Room Temperature
Prepare fresh for each experiment
For in vivo experiments, it is recommended to prepare the working solution on the day of use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using JNJ-38877618.
Issue
Possible Cause
Recommended Solution
Inconsistent or No Inhibitory Effect
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.
Ensure the compound has been stored according to the recommended conditions. Use a fresh aliquot of the stock solution for each experiment.
Low Compound Concentration: Inaccurate dilution of the stock solution.
Verify the concentration of your stock solution and perform serial dilutions accurately.
Cell Line Insensitivity: The cell line used may not be dependent on the c-Met signaling pathway for survival or proliferation.
Confirm the expression and activation of c-Met in your cell line using techniques like Western blot or IHC. Consider using a positive control cell line known to be sensitive to c-Met inhibition.
Non-physiological HGF levels: In vitro assays are often performed with high, non-physiological concentrations of Hepatocyte Growth Factor (HGF), the ligand for c-Met. This can lead to an overestimation of inhibitor efficacy that is not replicated in vivo where HGF levels are much lower.
Test the inhibitor at HGF concentrations that are more representative of the physiological environment (e.g., 0.4 to 0.8 ng/mL) to better predict in vivo efficacy.[5][6]
Precipitation of the Compound in Cell Culture Media
Low Solubility: The final concentration of the compound in the aqueous cell culture media exceeds its solubility limit.
Ensure the final DMSO concentration in the media is as low as possible (typically <0.5%) and does not affect cell viability. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.
High Background Signal in Kinase Assay
Non-specific Binding: The inhibitor may be binding to other components of the assay mixture.
Optimize assay conditions, such as buffer composition and incubation times. Include appropriate controls, such as a kinase-dead mutant or a no-enzyme control.
ATP Concentration: The ATP concentration used in the assay can influence the apparent IC50 value of an ATP-competitive inhibitor.
Use an ATP concentration that is close to the Km value for the kinase to obtain a more accurate determination of inhibitor potency.
Variability in Cell-Based Assay Results
Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.
Ensure a homogenous cell suspension before and during plating.
Edge Effects: Evaporation from the outer wells of the microplate can lead to increased compound concentration and affect cell growth.
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS.
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.
Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.
Caption: Troubleshooting workflow for JNJ-38877618 experiments.
Experimental Protocols
In Vitro c-Met Kinase Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of JNJ-38877618 against the c-Met kinase.
Reagent Preparation:
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Prepare a solution of recombinant human c-Met kinase in kinase buffer.
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
Prepare a solution of ATP in kinase buffer. The concentration should be near the Km of c-Met for ATP.
Prepare a serial dilution of JNJ-38877618 in DMSO, and then dilute further in kinase buffer.
Assay Procedure:
In a 96-well plate, add the c-Met enzyme, the substrate, and the JNJ-38877618 solution (or DMSO for control).
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Initiate the kinase reaction by adding the ATP solution.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
Stop the reaction by adding a stop solution (e.g., EDTA).
Signal Detection:
Quantify the kinase activity using a suitable detection method, such as:
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
Fluorescence/Luminescence-based assays: Using phospho-specific antibodies or ADP-Glo™ Kinase Assay to measure ADP production.
Data Analysis:
Calculate the percentage of inhibition for each concentration of JNJ-38877618.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (General Protocol)
This protocol outlines a general method to evaluate the effect of JNJ-38877618 on the proliferation of a cancer cell line.
Cell Plating:
Harvest and count cells.
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment:
Prepare a serial dilution of JNJ-38877618 in cell culture medium.
Remove the old medium from the wells and add the medium containing different concentrations of JNJ-38877618 (include a vehicle control with DMSO).
Incubation:
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
Viability Assessment:
Measure cell viability using a suitable assay, such as:
MTT/XTT assay: Measures the metabolic activity of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
Crystal Violet assay: Stains the DNA of adherent cells.
Data Analysis:
Read the absorbance or luminescence according to the assay manufacturer's instructions.
Normalize the data to the vehicle-treated control wells.
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway
JNJ-38877618 targets the c-Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell growth, survival, and metastasis.
Caption: Inhibition of c-Met signaling by JNJ-38877618.
Technical Support Center: JNJ-38877618 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-38877618 in cytotoxicity assays. The information is tailored to scientists and professio...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-38877618 in cytotoxicity assays. The information is tailored to scientists and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments with the c-MET inhibitor JNJ-38877618.
Observation
Potential Cause
Recommended Action
High variability between replicate wells
Uneven cell seeding: Inconsistent number of cells per well.
Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge effects: Evaporation in outer wells of the plate.
Use the inner wells of the assay plate, and fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errors: Inaccurate dispensing of compound or reagents.
Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
No significant cytotoxicity observed
Low c-MET expression or dependence in the cell line: The chosen cell line may not rely on the c-MET pathway for survival.
Confirm c-MET expression and phosphorylation levels in your cell line via Western blot or other methods. Select cell lines with known c-MET amplification, mutation, or dependency.[1]
Sub-optimal HGF concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can significantly impact inhibitor efficacy.[2]
Test a range of HGF concentrations. Be aware that non-physiological, high concentrations of HGF may produce misleading results.[2] For paracrine-activated tumor cells, inhibitor activity may be lost at physiological HGF levels.[2]
Incorrect JNJ-38877618 concentration: The concentration range tested may be too low.
Perform a wide dose-response curve to determine the appropriate concentration range for your specific cell line.
Compound instability: JNJ-38877618 may have degraded.
Prepare fresh stock solutions of JNJ-38877618 in a suitable solvent like DMSO.[3] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Unexpectedly high cytotoxicity
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.5%). Include a vehicle-only control in your experiment.
Off-target effects: At high concentrations, JNJ-38877618 may inhibit other kinases.
Use the lowest effective concentration of JNJ-38877618. Consider using a structurally unrelated c-MET inhibitor as a control to confirm that the observed cytotoxicity is due to c-MET inhibition.
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.
Regularly test cell cultures for contamination.
Inconsistent results between experiments
Variability in cell passage number: Cells at high passage numbers may have altered phenotypes and drug sensitivity.
Use cells within a consistent and low passage number range for all experiments.
Differences in assay incubation time: The duration of exposure to JNJ-38877618 can influence the results.
Maintain a consistent incubation time for all experiments.
Batch-to-batch variability of reagents: Differences in serum, media, or other reagents can affect cell growth and drug response.
Use the same batch of critical reagents for a set of related experiments whenever possible.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-38877618?
A1: JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[3] It binds to the kinase domain of c-MET, preventing its phosphorylation and the activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[4]
Q2: How should I prepare and store JNJ-38877618?
A2: JNJ-38877618 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For storage, it is recommended to keep the stock solution at -20°C or -80°C. To avoid degradation, it is best to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Q3: What are the typical IC50 values for JNJ-38877618?
A3: The half-maximal inhibitory concentration (IC50) of JNJ-38877618 is highly dependent on the cell line and experimental conditions. In cell-free assays, the IC50 for wild-type c-MET is approximately 2 nM, and for the M1268T mutant, it is around 3 nM.[3] Cellular IC50 values will vary based on the level of c-MET expression and the cell's dependence on this pathway.
Q4: Which cell lines are most sensitive to JNJ-38877618?
A4: Cell lines with amplification of the MET gene, activating mutations in MET, or high levels of c-MET phosphorylation are generally more sensitive to JNJ-38877618. Examples of such cell lines include certain gastric, lung, and glioblastoma cancer cell lines.[3] It is crucial to characterize the c-MET status of your chosen cell line before initiating experiments.
Q5: Is it necessary to add HGF to the culture medium?
A5: The necessity of adding exogenous Hepatocyte Growth Factor (HGF) depends on the cell line's characteristics. Some cell lines have an autocrine loop where they produce their own HGF, while others require exogenous HGF for c-MET activation (paracrine signaling). It is important to be aware that using non-physiologically high concentrations of HGF can lead to an overestimation of the inhibitor's efficacy.[2] It is recommended to test your cell line's response to JNJ-38877618 with and without physiological concentrations of HGF.
Quantitative Data
The following table summarizes the IC50 values of JNJ-38877618 in various contexts.
This protocol outlines a standard procedure for assessing the effect of JNJ-38877618 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
JNJ-38877618
DMSO (cell culture grade)
Target cells in culture
Complete culture medium
96-well flat-bottom plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Plate reader
Procedure:
Cell Seeding:
Harvest and count cells.
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment:
Prepare a stock solution of JNJ-38877618 in DMSO.
Perform serial dilutions of the JNJ-38877618 stock solution in complete culture medium to achieve the desired final concentrations.
Remove the old medium from the cells and add the medium containing the different concentrations of JNJ-38877618. Include vehicle-only (DMSO) and no-treatment controls.
Incubation:
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Assay:
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
Incubate the plate for a further 2-4 hours at 37°C, or until the crystals are fully dissolved.
Data Acquisition:
Measure the absorbance at a wavelength of 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis:
Subtract the absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control.
Plot the percentage of cell viability against the log of the JNJ-38877618 concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
c-MET Signaling Pathway
Caption: The c-MET signaling pathway and the point of inhibition by JNJ-38877618.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in JNJ-38877618 cytotoxicity assays.
Technical Support Center: JNJ-38877618 In Vitro Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro resistance to the c-MET inhibitor, J...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro resistance to the c-MET inhibitor, JNJ-38877618 (also known as OMO-1).
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877618 and what is its mechanism of action?
JNJ-38877618 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] JNJ-38877618 has shown inhibitory activity against both wild-type and mutated forms of c-MET.[1][2][3][5]
Q2: My c-MET amplified/mutant cell line is showing decreased sensitivity to JNJ-38877618. What are the potential resistance mechanisms?
Resistance to c-MET inhibitors like JNJ-38877618 can be broadly categorized into two main types: on-target and off-target mechanisms.
On-target resistance typically involves genetic alterations within the MET gene itself. This can include secondary mutations in the c-MET kinase domain that interfere with drug binding, or amplification of the MET gene, leading to overexpression of the target protein.[6][7][8] Specific mutations in codons such as H1094, G1163, L1195, D1228, and Y1230 have been implicated in resistance to type I MET TKIs.[6]
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for c-MET signaling to drive cell proliferation and survival.[7][8] Common bypass tracks include:
Activation of other receptor tyrosine kinases (RTKs): This can occur through overexpression, amplification, or mutation of other RTKs like EGFR or HER3.[6][9][10] These activated receptors can then signal through shared downstream pathways such as the PI3K/AKT and RAS/MAPK pathways.[10][11]
Activation of downstream signaling nodes: Mutations or amplification of genes downstream of c-MET, such as KRAS, BRAF, or components of the PI3K pathway, can lead to constitutive activation of these pathways, rendering the cells independent of c-MET signaling.[6][12][13]
Ligand-induced resistance: Overexpression of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can sometimes overcome the inhibitory effects of the drug.[14][15][16][17]
MYC Amplification: Overexpression of the MYC oncogene has been suggested as a potential mechanism for both primary and acquired resistance to MET inhibitors.[18]
Q3: How can I determine if the resistance I'm observing is on-target or off-target?
To distinguish between on-target and off-target resistance, a series of molecular and cellular biology experiments are recommended.
Sequence the MET kinase domain: This will identify any secondary mutations that may have arisen in your resistant cell line.
Assess MET gene copy number: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for MET gene amplification.
Analyze c-MET phosphorylation: Perform a Western blot to check the phosphorylation status of c-MET in the presence of JNJ-38877618. Persistent phosphorylation may suggest an on-target mutation that prevents drug binding.
Profile other signaling pathways: Use Western blotting to examine the activation status (phosphorylation) of key proteins in bypass pathways (e.g., p-EGFR, p-AKT, p-ERK). Hyperactivation of these pathways in resistant cells, even when c-MET is inhibited, points towards an off-target mechanism.
Test with other inhibitors: Combining JNJ-38877618 with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor or a MEK inhibitor) can help confirm an off-target mechanism if the combination restores sensitivity.[12][13]
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Gradual increase in IC50 of JNJ-38877618 over time.
Development of a resistant sub-population of cells.
1. Isolate single-cell clones from the resistant population. 2. Characterize these clones for specific resistance mechanisms (see FAQ Q3).
Complete lack of response in a previously sensitive cell line.
Potential contamination of the cell line or experimental error.
1. Perform cell line authentication (e.g., STR profiling). 2. Verify the concentration and activity of your JNJ-38877618 stock. 3. Repeat the experiment with a fresh batch of cells and reagents.
JNJ-38877618 inhibits p-MET, but cells continue to proliferate.
Activation of a bypass signaling pathway.
1. Perform a phospho-RTK array to identify other activated receptor tyrosine kinases. 2. Analyze downstream pathways like PI3K/AKT and MAPK for activation (see Experimental Protocols).[12][19]
Sensitivity to JNJ-38877618 is restored upon removal of the drug for several passages.
Non-genetic or epigenetic mechanisms of resistance, or presence of a drug-resistant subclone that is less fit without the drug.
1. Analyze changes in gene expression between sensitive and resistant cells (e.g., RNA-seq). 2. Investigate potential epigenetic modifications.
Table 2: Template for IC50 Determination in Sensitive vs. Resistant Cells
Cell Line
Condition
JNJ-38877618 IC50 (nM)
Fold Change in Resistance
Parental (Sensitive)
-
-
Resistant Clone 1
-
Resistant Clone 2
-
Experimental Protocols
1. Protocol for Generating JNJ-38877618-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of JNJ-38877618.
Materials:
Parental cancer cell line known to be sensitive to JNJ-38877618.
Complete cell culture medium.
JNJ-38877618 (stock solution in DMSO).
Cell culture flasks/dishes.
Incubator (37°C, 5% CO2).
Procedure:
Determine the initial IC50 of JNJ-38877618 for the parental cell line using a cell viability assay.
Begin by culturing the parental cells in their complete medium containing JNJ-38877618 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
When the cells resume a normal growth rate (similar to the parental line without the drug), subculture them and double the concentration of JNJ-38877618.
If a significant number of cells die, reduce the drug concentration to allow for recovery before attempting to increase it again.
Repeat this process of gradually increasing the drug concentration over several months.
Periodically, perform a cell viability assay to determine the new IC50 of the cell population. A significant increase (e.g., >3-fold) indicates the development of resistance.[21]
Once a desired level of resistance is achieved, resistant cells can be maintained in a medium containing a constant concentration of JNJ-38877618 (e.g., the IC50 of the parental line).
It is highly recommended to isolate single-cell clones from the resistant population to ensure a homogenous cell line for further experiments.[21]
2. Protocol for Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of c-MET and key proteins in downstream and potential bypass pathways.
Materials:
Parental and resistant cell lines.
JNJ-38877618.
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA).
SDS-PAGE gels and running buffer.
Transfer apparatus and buffer.
PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Welcome to the technical support center for JNJ-38877618, a potent and selective c-Met kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientis...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for JNJ-38877618, a potent and selective c-Met kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing JNJ-38877618 in their experiments, with a focus on preventing precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877618 and what is its mechanism of action?
JNJ-38877618 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5][6][7] These pathways are crucial for cell proliferation, survival, migration, and invasion. In many cancers, the c-Met pathway is aberrantly activated, making it a key therapeutic target. JNJ-38877618 works by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[6]
Q2: Why is my JNJ-38877618 precipitating when I add it to my cell culture medium?
JNJ-38877618 is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[8][9][10] The compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[8][9]
Q3: What are the consequences of JNJ-38877618 precipitation in my experiments?
Precipitation of JNJ-38877618 can lead to several experimental issues:
Inaccurate Dosing: The formation of a precipitate means the actual concentration of the soluble, active compound in your culture medium is lower than intended, leading to inaccurate and unreliable results.[8]
Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of the pharmacological activity of the inhibitor.[8]
Assay Interference: Precipitates can interfere with various assays, particularly those involving light microscopy, fluorescence, or absorbance readings.[8]
Q4: What is the recommended solvent and storage for JNJ-38877618 stock solutions?
The recommended solvent for preparing a stock solution of JNJ-38877618 is high-quality, anhydrous DMSO.[2][3] It is crucial to use fresh, moisture-free DMSO as absorbed water can significantly reduce the solubility of the compound. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue: Precipitate Observed in Culture Medium After Adding JNJ-38877618
This is the most common issue encountered when working with JNJ-38877618. The following troubleshooting steps and experimental protocols are designed to help you avoid precipitation.
Root Cause Analysis:
High Final DMSO Concentration: While DMSO is an excellent solvent for JNJ-38877618, high final concentrations in the culture medium can be toxic to cells. A general recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.
Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent shift, leading to precipitation.[8]
High Working Concentration of JNJ-38877618: The desired final concentration of the inhibitor may exceed its solubility limit in the culture medium.
Media Composition: The presence of salts, proteins (like serum), and other components in the culture medium can influence the solubility of the compound.
Experimental Protocols
Protocol 1: Standard Dilution Method for Preparing Working Solutions
This protocol is a standard method for diluting DMSO-based stock solutions of hydrophobic compounds for use in cell culture.
Materials:
JNJ-38877618 powder
High-quality, anhydrous DMSO
Sterile microcentrifuge tubes
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
Prepare a Concentrated Stock Solution:
Dissolve JNJ-38877618 in 100% anhydrous DMSO to create a 10 mM stock solution.
Gently warm the tube to 37°C and vortex or sonicate briefly to ensure the compound is fully dissolved.[3]
Visually inspect the solution to confirm there is no undissolved material.
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]
Prepare an Intermediate Dilution:
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
Perform a serial dilution by first diluting the 10 mM stock into a small volume of pre-warmed, serum-free medium to create an intermediate concentration (e.g., 1 mM or 100 µM).
Pipette up and down gently or vortex briefly to mix. This gradual decrease in DMSO concentration helps to keep the compound in solution.
Prepare the Final Working Solution:
Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration of JNJ-38877618.
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Invert the tube several times to mix thoroughly.
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
For higher concentrations of JNJ-38877618 or if precipitation persists, a non-ionic surfactant like Tween® 80 can be used to improve solubility.
Materials:
10 mM JNJ-38877618 stock solution in DMSO
Sterile 10% Tween® 80 solution in water
Pre-warmed complete cell culture medium
Procedure:
Prepare an Intermediate Dilution with Surfactant:
In a sterile tube, mix the required volume of the 10 mM JNJ-38877618 stock solution with a small volume of the 10% Tween® 80 solution. A 1:1 to 1:5 ratio of inhibitor stock to Tween® 80 solution can be a good starting point.
Vortex the mixture gently.
Prepare the Final Working Solution:
Add the inhibitor-surfactant mixture to the final volume of pre-warmed complete cell culture medium.
Ensure the final concentrations of both DMSO and Tween® 80 are low and compatible with your cell line. A final Tween® 80 concentration of 0.01% to 0.1% is often well-tolerated.
Mix thoroughly and inspect for precipitation.
Data Presentation
The following tables provide a summary of solubility information and recommended final DMSO concentrations for JNJ-38877618.
Table 1: Solubility of JNJ-38877618 in Various Solvents
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
Cell Type
Recommended Max. DMSO Concentration
Notes
Most Cancer Cell Lines
≤ 0.5%
Concentrations above 1% can be cytotoxic.
Primary Cells
≤ 0.1%
More sensitive to DMSO toxicity.
Stem Cells
≤ 0.1%
Highly sensitive to solvent effects.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by the c-Met receptor. JNJ-38877618 inhibits the initial phosphorylation of c-Met, thereby blocking the activation of these cascades.
Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Experimental Workflow for Preventing Precipitation
This workflow diagram outlines the key steps and decision points for preparing a working solution of JNJ-38877618 while minimizing the risk of precipitation.
Caption: A logical workflow for preparing JNJ-38877618 working solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor JNJ-38877618 (also know...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor JNJ-38877618 (also known as OMO-1). The information provided is intended to address potential species-specific metabolism issues that may be encountered during preclinical and clinical development.
FAQs & Troubleshooting Guides
General Metabolism & Safety
Q1: What is the metabolic profile of JNJ-38877618 and does it have known species-specific issues?
A1: While detailed public data on the metabolism of JNJ-38877618 (OMO-1) is limited, it is described as having a "favorable preclinical toxicity profile"[1]. However, it is crucial to consider the metabolic fate of its predecessor compound, JNJ-38877605, which was discontinued due to severe species-specific renal toxicity[2][3]. The toxicity of JNJ-38877605 was linked to the formation of insoluble metabolites by aldehyde oxidase (AO) in humans and rabbits, a phenomenon not observed in preclinical studies with rats and dogs[2][3]. Given the structural similarities, researchers should be vigilant about the potential for AO-mediated metabolism with JNJ-38877618.
Q2: My in vivo rodent studies with JNJ-38877618 show a good safety profile, but I am concerned about translation to higher species. What should I do?
A2: This is a valid concern. The predecessor compound, JNJ-38877605, also showed a favorable safety profile in rats and dogs before exhibiting renal toxicity in humans[2][3]. The discrepancy was due to differences in aldehyde oxidase (AO) activity between species. It is recommended to perform in vitro metabolism studies using liver S9 fractions or hepatocytes from various species, including humans and rabbits, to assess the potential for formation of metabolites analogous to those seen with JNJ-38877605.
Q3: What were the specific metabolites of JNJ-38877605 that caused toxicity?
A3: The renal toxicity of JNJ-38877605 was caused by the formation of insoluble crystal metabolites, identified as M1/3 and M5/6, in the kidneys[2][3]. These metabolites were generated through the activity of aldehyde oxidase[2][3].
Q4: Are there any known clinical safety issues with JNJ-38877618 (OMO-1)?
A4: A Phase I trial of JNJ-38877618 (OMO-1) in patients with metastatic solid malignancies found it to be tolerated at doses up to 250 mg BID, with initial signs of anti-tumor activity[4]. The predecessor compound, JNJ-38877605, was noted for its renal toxic properties which halted its development[4].
Experimental Design & Troubleshooting
Q5: I am designing a preclinical testing program for JNJ-38877618. Which animal species are most appropriate for toxicology studies?
A5: Based on the experience with JNJ-38877605, relying solely on rat and dog models may not be sufficient to predict human toxicity, particularly concerning aldehyde oxidase (AO) mediated metabolism. The rabbit was identified as a more suitable toxicology model for JNJ-38877605 as it recapitulated the human metabolic profile leading to renal toxicity[2][3]. Therefore, including rabbits in the preclinical safety assessment of JNJ-38877618 is highly recommended.
Q6: I am observing unexpected toxicity in my animal studies. How can I determine if it is related to metabolism?
A6: If you observe unexpected toxicity, a comparative metabolite profiling study is recommended. Analyze plasma, urine, and tissue samples from the affected animals and compare the metabolite profiles to those from a species where the toxicity is not observed. This can help identify species-specific metabolites that may be responsible for the toxicity. The use of specific enzyme inhibitors, such as menadione or raloxifene for aldehyde oxidase, in in vitro assays can also help to identify the enzymes involved in the formation of specific metabolites[5].
Q7: How can I proactively assess the risk of aldehyde oxidase (AO) metabolism for JNJ-38877618 in my experiments?
A7: To assess the risk of AO metabolism, you can perform in vitro incubation studies using liver cytosol or S9 fractions from different species (human, rabbit, rat, dog). The formation of metabolites in the presence and absence of specific AO inhibitors (e.g., menadione, raloxifene) can provide evidence for the involvement of this enzyme.
Data Presentation
Table 1: Summary of Species-Specific Metabolism of JNJ-38877605 (Predecessor to JNJ-38877618)
Prepare incubation mixtures containing liver S9 fraction or cytosol, JNJ-38877618, and a buffer solution. For S9 fractions, include an NADPH regenerating system.
For inhibitor conditions, pre-incubate the liver preparation with menadione or raloxifene before adding JNJ-38877618.
Initiate the reaction by adding the substrate (JNJ-38877618).
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
Centrifuge to precipitate proteins.
Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.
Compare the rate of metabolite formation across species and between inhibited and uninhibited conditions. A significant reduction in metabolite formation in the presence of AO inhibitors suggests AO-mediated metabolism.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Caption: Recommended experimental workflow to assess species-specific metabolism of JNJ-38877618.
Caption: Logical relationship and cautionary tale from JNJ-38877605 to JNJ-38877618.
Technical Support Center: Optimizing JNJ-38877618 Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of JNJ-38877618 for in vivo efficacy studies. The information is pres...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of JNJ-38877618 for in vivo efficacy studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877618 and what is its mechanism of action?
JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway, when aberrantly activated in cancer, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. JNJ-38877618 exerts its anti-tumor effects by binding to the ATP-binding site of c-MET, thereby inhibiting its kinase activity and blocking downstream signaling pathways.
Q2: What are the common toxicities associated with c-MET inhibitors that I should monitor for in my in vivo studies?
While specific toxicity data for JNJ-38877618 in preclinical models is not extensively published, common adverse effects observed with c-MET inhibitors in clinical and preclinical studies include:
Edema: Fluid accumulation, particularly in the limbs.
Gastrointestinal issues: Nausea, vomiting, and diarrhea.
Fatigue: General tiredness and lethargy in the animals.
Hepatotoxicity: Liver damage, which can be monitored by measuring liver enzyme levels in the blood.
It is crucial to establish a baseline for these parameters before starting treatment and to monitor the animals closely throughout the study, especially during the initial weeks of dosing.
Q3: Is there a recommended starting dose for JNJ-38877618 in mouse xenograft models?
Q4: How can I assess the in vivo efficacy of JNJ-38877618 in my tumor model?
In vivo efficacy can be assessed through several key parameters:
Tumor growth inhibition: Regularly measuring tumor volume to determine the extent to which JNJ-38877618 slows down tumor growth compared to a vehicle-treated control group.
Tumor regression: Observing a decrease in tumor size from the initial measurement.
Pharmacodynamic (PD) markers: Assessing the inhibition of c-MET signaling in tumor tissue. This can be done by measuring the phosphorylation levels of c-MET and its downstream effectors (e.g., Akt, ERK) via techniques like immunohistochemistry (IHC) or western blotting of tumor lysates.
Survival studies: In orthotopic or metastatic models, overall survival can be a primary endpoint.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their in vivo experiments with JNJ-38877618.
Issue
Potential Cause(s)
Recommended Solution(s)
Lack of In Vivo Efficacy Despite In Vitro Potency
1. Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. 2. Poor Oral Bioavailability: The compound may not be well absorbed from the gastrointestinal tract in the chosen formulation or animal strain. 3. Inappropriate Tumor Model: The selected tumor model may not be dependent on the c-MET signaling pathway for its growth and survival. 4. Non-physiological HGF Levels: In some models, the levels of Hepatocyte Growth Factor (HGF), the ligand for c-MET, may be too low to activate the pathway, or in vitro studies may have used artificially high HGF concentrations.
1. Conduct a dose-escalation study to determine the optimal dose. Correlate tumor growth inhibition with pharmacodynamic markers in the tumor. 2. Perform pharmacokinetic (PK) studies to assess drug exposure. Consider formulation optimization (e.g., using a different vehicle, altering pH) to improve solubility and absorption. 3. Confirm c-MET expression and activation (phosphorylation) in your xenograft model. Select models with known c-MET amplification or activating mutations. 4. Evaluate HGF levels in your in vivo model. Consider using models with autocrine HGF/c-MET signaling or co-implanting HGF-secreting cells if appropriate for the research question.
Observed Toxicity in Treated Animals
1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Off-target effects: Although selective, the inhibitor may have effects on other kinases at high concentrations. 3. Species-specific metabolism: A related compound, JNJ-38877605, showed renal toxicity due to the formation of insoluble metabolites in certain species. While not confirmed for JNJ-38877618, this is a potential concern.
1. Reduce the dose and/or the dosing frequency. 2. If toxicity persists at doses required for efficacy, it may be an inherent property of the compound. Consider intermittent dosing schedules. 3. Monitor renal function through blood urea nitrogen (BUN) and creatinine measurements. Conduct urinalysis to check for crystalluria. If renal toxicity is suspected, histopathological analysis of the kidneys at the end of the study is recommended.
High Variability in Tumor Growth Inhibition Between Animals
1. Inconsistent Dosing: Inaccurate oral gavage or variable food intake affecting drug absorption. 2. Tumor Heterogeneity: The initial tumors may have varied in size or growth rate. 3. Variable Drug Metabolism: Differences in individual animal metabolism leading to variable drug exposure.
1. Ensure proper training in oral gavage techniques. Standardize the timing of dosing in relation to the animals' light/dark and feeding cycles. 2. Start the treatment when tumors have reached a standardized, narrow size range. Randomize animals into treatment and control groups. 3. Increase the number of animals per group to improve statistical power.
Experimental Protocols
Dose-Range-Finding Study
Animal Model: Use the same strain of mice and the same tumor cell line that will be used for the efficacy study.
Group Allocation: Divide animals into groups of 3-5.
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose increments can be based on a modified Fibonacci sequence.
Administration: Administer JNJ-38877618 orally (e.g., by gavage) once or twice daily for a set period (e.g., 7-14 days).
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or any signs of severe distress.
In Vivo Efficacy Study
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).
Group Randomization: Randomize animals into treatment and control groups (typically 8-10 animals per group).
Treatment:
Treatment Group: Administer JNJ-38877618 at one or two doses below the MTD.
Control Group: Administer the vehicle used to formulate the drug.
Data Collection:
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
Include a satellite group of animals for tumor collection at various time points after the first and last doses.
Analyze tumor lysates for p-MET, total MET, and downstream signaling proteins by western blot or ELISA.
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when a significant difference in tumor growth is observed.
Visualizations
Caption: The c-MET signaling pathway and the inhibitory action of JNJ-38877618.
Caption: A streamlined workflow for determining the optimal in vivo dosage of JNJ-38877618.
Caption: A decision tree to troubleshoot lack of in vivo efficacy with JNJ-38877618.
Reference Data & Comparative Studies
Validation
JNJ-38877618 vs. Crizotinib: A Comparative Guide for Researchers
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols of JNJ-38877618 (also known as OMO-1) and crizotinib, two tyrosine kinase inhibitors targeting the MET signaling...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols of JNJ-38877618 (also known as OMO-1) and crizotinib, two tyrosine kinase inhibitors targeting the MET signaling pathway, which is implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
JNJ-38877618 is a potent and highly selective MET kinase inhibitor, while crizotinib is a multi-targeted inhibitor of ALK, ROS1, and MET.[1] Clinical data for JNJ-38877618 is in the early stages, with a Phase I trial establishing a recommended Phase II dose and showing preliminary signs of anti-tumor activity. Crizotinib, on the other hand, has more extensive clinical data in MET-driven non-small cell lung cancer (NSCLC), demonstrating meaningful clinical activity, particularly in patients with high-level MET amplification or MET exon 14 skipping mutations. Direct head-to-head comparative trials are not yet available.
Data Presentation
Table 1: Efficacy of JNJ-38877618 in MET-Altered Solid Tumors (Phase I)
Both JNJ-38877618 and crizotinib are inhibitors of the MET receptor tyrosine kinase. MET activation, through mutations, amplification, or ligand binding, drives tumor growth, invasion, and metastasis.
JNJ-38877618 is a highly potent and selective oral inhibitor of MET kinase.[10] Preclinical studies have shown that it has nanomolar binding affinity and inhibitory activity against both wild-type and mutant forms of MET.[10]
Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to MET, also inhibits Anaplastic Lymphoma Kinase (ALK) and ROS1.[1] Its anti-tumor activity in the context of MET is driven by the inhibition of MET phosphorylation and downstream signaling.
Simplified MET Signaling Pathway and Inhibition
Experimental Protocols
JNJ-38877618 (OMO-1) Phase I Trial (NCT03138083)
This was a first-in-patient, open-label, multicenter study in patients with locally advanced or metastatic solid malignancies.[2]
Study Design: A standard 3+3 dose escalation design was used, starting at a dose of 100 mg twice daily (BID). The study included a dose escalation part (Part A) to determine the recommended Phase II dose (RP2D) and expansion cohorts (Part B) to assess preliminary efficacy.[2]
Patient Population: Part A included unselected patients with locally advanced, unresectable, or metastatic malignancies. Part B focused on patients with METex14-positive NSCLC and other MET-positive solid tumors.[2]
Primary Endpoints: To determine the safety and RP2D of OMO-1.[2]
Secondary Endpoints: To assess preliminary clinical efficacy.[2]
Tumor Assessment: Not explicitly detailed in the provided abstracts, but typically involves imaging scans at baseline and regular intervals.
JNJ-38877618 Phase I Trial Workflow
Crizotinib in MET-Deregulated NSCLC (METROS Trial)
This was a Phase II, prospective, multicenter, two-arm trial.[6]
Study Design: A non-comparative trial with two arms based on the presence of ROS1 rearrangement or MET deregulation.[6]
Patient Population: Patients with pretreated advanced NSCLC with evidence of MET deregulation (MET amplification with a MET/CEP7 ratio >2.2 or MET exon 14 mutations).[6]
Treatment: Crizotinib 250 mg twice daily in continuous 28-day cycles.[6]
Tumor Assessment: Radiologic assessment by CT scans at baseline and every 8 weeks until disease progression. Responses were confirmed by a repeat assessment 4-8 weeks after the initial response.[6]
Crizotinib in MET-Mutated NSCLC (Drug Rediscovery Protocol - NCT0295234)
This was a protocol where patients with an actionable molecular profile are treated with off-label registered drugs.[5]
Patient Population: Patients with advanced NSCLC harboring MET exon 14 skipping or other MET mutations.[5]
Treatment: Crizotinib 250 mg BID until disease progression or intolerable toxicity.[5]
Primary Endpoints: Clinical benefit (complete response, partial response, or stable disease ≥16 weeks) and safety.[5]
Tumor Assessment: Responses were assessed using RECIST v1.1.[5]
Crizotinib MET-Altered NSCLC Trial Workflow
Conclusion
JNJ-38877618 is a promising, highly selective MET inhibitor with demonstrated target engagement and preliminary signs of clinical activity in early-phase trials. Crizotinib has established efficacy in patients with MET exon 14-altered and, to a greater extent, high-level MET-amplified NSCLC. The clinical development of JNJ-38877618 is ongoing, and future studies, potentially including direct comparisons, will be necessary to fully elucidate its efficacy relative to other MET inhibitors like crizotinib. Researchers should consider the different stages of development and the specific patient populations studied when interpreting the available data.
A Comparative Guide to the Selectivity of c-MET Kinase Inhibitors: JNJ-38877618 versus Capmatinib
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two prominent c-MET kinase inhibitors, JNJ-38877618 and capmatinib, with a focus on their selectivity profiles....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent c-MET kinase inhibitors, JNJ-38877618 and capmatinib, with a focus on their selectivity profiles. The information presented is based on publicly available experimental data to facilitate an objective assessment for research and drug development applications.
Introduction
The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3] JNJ-38877618 and capmatinib are both potent, orally bioavailable, and highly selective inhibitors of c-MET. This guide aims to provide a comparative analysis of their selectivity based on available biochemical and cellular data.
Quantitative Comparison of Potency
The following table summarizes the reported potency of JNJ-38877618 and capmatinib against their primary target, the c-MET kinase.
Both JNJ-38877618 and capmatinib are described as highly selective inhibitors of c-MET. However, a direct head-to-head comparison of their full kinome profiles from a single study is not publicly available. The following summarizes the available selectivity data for each compound.
JNJ-38877618:
JNJ-38877618 is reported to be a potent and highly selective c-MET kinase inhibitor.[4][8] While comprehensive kinome scan data is not readily available in the public domain, a related compound, JNJ-38877605, was found to be over 600-fold more selective for c-MET than for 200 other tested tyrosine and serine-threonine kinases.
Capmatinib:
Capmatinib has been extensively profiled and is demonstrated to be a highly selective c-MET inhibitor.[9][10] In a screening against 442 kinases, capmatinib exhibited a selectivity of over 1000-fold for c-MET.[7] Another study reported a selectivity of over 10,000-fold against a large panel of human kinases.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-MET signaling pathway and a general workflow for assessing inhibitor selectivity.
Figure 1: Simplified c-MET signaling pathway.
Figure 2: General workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to determine the selectivity of kinase inhibitors like JNJ-38877618 and capmatinib.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle:
The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol:
Kinase Reaction:
Prepare a reaction mixture containing the c-MET enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test inhibitor (JNJ-38877618 or capmatinib) at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
Initiate the reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
ATP Depletion:
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
Incubate at room temperature for 40 minutes.
ADP Detection:
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence using a plate reader.
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
This assay measures the level of c-MET phosphorylation in whole cells, providing an indication of inhibitor activity in a more physiological context.
Principle:
A sandwich ELISA is used to capture total c-MET protein from cell lysates and then detect the phosphorylated form using a phospho-specific antibody.
Protocol:
Cell Culture and Treatment:
Plate cells known to express c-MET (e.g., a human gastric adenocarcinoma cell line) in a 96-well plate and grow to a suitable confluency.
Treat the cells with various concentrations of the test inhibitor (JNJ-38877618 or capmatinib) for a predetermined time (e.g., 2 hours).
If necessary, stimulate c-MET phosphorylation by adding its ligand, HGF.
Cell Lysis:
Wash the cells with cold PBS and then lyse them using a cell extraction buffer containing protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
ELISA Procedure:
Add the cell lysates to a microplate pre-coated with a capture antibody specific for total c-MET.
Incubate to allow the c-MET protein to bind to the antibody.
Wash the plate to remove unbound material.
Add a detection antibody that specifically recognizes phosphorylated c-MET (e.g., anti-phospho-c-MET [pY1234/1235]).
Incubate to allow the detection antibody to bind to the captured, phosphorylated c-MET.
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
Wash again and add a TMB substrate. The HRP enzyme will catalyze a color change.
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Normalize the phospho-c-MET signal to the total c-MET signal (determined in a parallel ELISA with a pan-c-MET detection antibody).
Calculate the IC50 values by plotting the normalized signal against the inhibitor concentration.
Conclusion
Both JNJ-38877618 and capmatinib are highly potent and selective inhibitors of the c-MET kinase. Based on the available data, capmatinib appears to have a slightly higher potency in biochemical assays. While both are reported to be highly selective, a direct, publicly available head-to-head kinome scan comparison is needed for a definitive comparative assessment of their off-target profiles. The choice between these inhibitors for research or therapeutic development may depend on the specific context, including the c-MET mutation status, the desired off-target profile, and other pharmacological properties. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies.
JNJ-38877618 and Chemotherapy: A Guide to Potential Synergistic Combinations
For Researchers, Scientists, and Drug Development Professionals The strategic combination of targeted therapies with conventional chemotherapy holds significant promise in oncology. This guide explores the potential syne...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds significant promise in oncology. This guide explores the potential synergy between JNJ-38877618, a potent c-Met inhibitor, and chemotherapy. Due to the limited public data on JNJ-38877618 in combination with cytotoxic agents, this guide presents a comparative analysis based on a closely related c-Met inhibitor, SU11274, in combination with the topoisomerase I inhibitor, SN-38. This provides a framework for understanding the potential mechanisms and designing future preclinical studies.
Rationale for Combination Therapy
The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor growth, invasion, and resistance to therapy. JNJ-38877618 is a selective inhibitor of the c-Met receptor tyrosine kinase. Chemotherapeutic agents, such as topoisomerase I inhibitors, induce DNA damage, leading to cancer cell death. The combination of a c-Met inhibitor with chemotherapy is hypothesized to enhance anti-tumor activity through complementary mechanisms of action. Inhibition of c-Met signaling can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy and overcome resistance mechanisms.
Preclinical Evidence of Synergy: A Case Study with a c-Met Inhibitor and a Topoisomerase I Inhibitor
A key study investigated the combinatorial effect of the c-Met inhibitor SU11274 and SN-38 (the active metabolite of irinotecan) in small cell lung cancer (SCLC) cell lines.[1] The findings from this study offer valuable insights into the potential for synergy between c-Met inhibition and topoisomerase I inhibition.
Quantitative Data Summary
The synergistic effect on cell viability was evaluated in two SCLC cell lines, H69 and H82, after 72 hours of treatment. The data is summarized in the tables below.
Table 1: Synergistic Effect of SU11274 and SN-38 on H69 SCLC Cell Viability [1]
SU11274 (µM)
SN-38 (nM)
% Cell Viability (SU11274 alone)
% Cell Viability (SN-38 alone)
% Cell Viability (Combination)
0.5
1
80
75
50
1
2.5
65
60
35
2.5
5
50
45
20
Table 2: Synergistic Effect of SU11274 and SN-38 on H82 SCLC Cell Viability [1]
SU11274 (µM)
SN-38 (nM)
% Cell Viability (SU11274 alone)
% Cell Viability (SN-38 alone)
% Cell Viability (Combination)
1
5
90
85
70
2.5
10
75
70
50
5
20
60
55
30
The results demonstrate that the combination of SU11274 and SN-38 leads to a more significant reduction in cell viability compared to either agent alone, indicating a synergistic interaction.
Experimental Protocols
Cell Viability Assay (Alamar Blue Assay)
This protocol is based on the methodology described in the study by Rolle et al. (2013).[1]
Cell Seeding: Seed H69 and H82 SCLC cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 1% fetal bovine serum (FBS).
Incubation: Culture the cells overnight to allow for attachment.
Treatment: Treat the cells with SU11274 alone, SN-38 alone, or a combination of both at the desired concentrations.
Incubation: Incubate the treated cells for 72 hours.
Alamar Blue Addition: Add Alamar blue solution to each well at a final concentration of 10% (v/v).
Incubation: Incubate the plates for 4-6 hours at 37°C.
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm and 600 nm).
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflow
c-Met and Topoisomerase I Signaling Interaction
The following diagram illustrates the key signaling pathways targeted by a c-Met inhibitor like JNJ-38877618 and a topoisomerase I inhibitor.
Caption: c-Met and Topoisomerase I signaling pathways.
Experimental Workflow for Synergy Assessment
The following diagram outlines a general workflow for assessing the synergistic effects of JNJ-38877618 and chemotherapy in a preclinical setting.
Caption: Workflow for preclinical synergy assessment.
Conclusion
While direct experimental data on the synergy of JNJ-38877618 with chemotherapy is not yet widely available, the preclinical evidence from studies with other c-Met inhibitors strongly supports the rationale for such combination therapies. The data presented from the study of SU11274 and SN-38 provides a compelling case for the potential of this approach in enhancing anti-tumor efficacy. Further preclinical investigation is warranted to explore specific synergistic combinations of JNJ-38877618 with various classes of chemotherapeutic agents and to elucidate the underlying molecular mechanisms. This will be crucial for the design of future clinical trials aimed at improving patient outcomes.
Validating In Vivo Target Engagement of JNJ-38877618: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of JNJ-38877618 (also known as OMO-1), a potent and selective c-MET kinase inhibitor, with other therapeutic alte...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-38877618 (also known as OMO-1), a potent and selective c-MET kinase inhibitor, with other therapeutic alternatives. The focus is on the validation of in vivo target engagement, a critical step in the development of targeted cancer therapies. We present available preclinical and clinical data, detailed experimental protocols for key pharmacodynamic assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of c-MET Inhibitors
The following table summarizes key parameters of JNJ-38877618 and other selected c-MET inhibitors. Direct head-to-head preclinical studies comparing the in vivo pharmacodynamics of these agents in the same experimental setting are limited in the public domain. The data presented is compiled from various sources and should be interpreted with this in mind.
Near-complete inhibition of phosphorylated MET (pMET) in a tumor biopsy from a patient with a MET exon 14 skipping mutation. Preclinical data indicates that a trough concentration of ~600 ng/mL and an AUC of 3000 ng.h/mL result in complete target inhibition.[1][2]
Has shown efficacy in ALK-rearranged non-small cell lung cancer.[4] Its activity against c-MET is also established, though JNJ-38877618 is reported to be more potent in preclinical studies.[2]
MET-amplified and overexpressing cancer cell lines and xenografts
Demonstrated robust in vivo response in xenograft models with MET amplification and overexpression.[5] In a clinical study of NSCLC patients with MET exon 14 skipping mutations, a significant objective response rate was observed.[6]
Achieved >90% suppression of pMET in gastric tumor xenografts. In the VISION clinical trial for NSCLC with MET exon 14 skipping mutations, a high objective response rate was reported.[8][9]
Validating target engagement for c-MET inhibitors in vivo predominantly relies on measuring the phosphorylation status of the c-MET receptor in tumor tissue. Below are detailed methodologies for two key assays.
Phospho-MET (pMET) Sandwich ELISA for Tumor Biopsies
This protocol is adapted from established methods for quantifying phosphorylated c-MET in tumor lysates.
Objective: To quantify the level of phosphorylated c-MET at specific tyrosine residues (e.g., Y1234/1235) relative to total c-MET in tumor biopsy samples.
Materials:
Tumor biopsy tissue
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
c-MET capture antibody (specific for an extracellular domain)
Phospho-c-MET detection antibody (specific for pY1234/1235)
Total c-MET detection antibody
HRP-conjugated secondary antibody
TMB substrate
Stop solution
96-well ELISA plates
Plate reader
Procedure:
Sample Preparation:
Excise tumor biopsies and snap-freeze in liquid nitrogen immediately to preserve phosphorylation status.
Homogenize the frozen tissue in lysis buffer on ice.
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
Determine the total protein concentration of the lysate using a BCA assay.
ELISA Protocol:
Coat a 96-well plate with the c-MET capture antibody overnight at 4°C.
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
Add diluted tumor lysates (normalized for total protein concentration) to the wells and incubate for 2 hours at room temperature.
Wash the plate.
Add either the phospho-c-MET or total c-MET detection antibody to the respective wells and incubate for 1-2 hours at room temperature.
Wash the plate.
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
Wash the plate.
Add TMB substrate and incubate in the dark until a color change is observed.
Add stop solution to quench the reaction.
Read the absorbance at 450 nm using a plate reader.
Data Analysis:
Calculate the ratio of the pMET signal to the total MET signal for each sample to normalize for variations in c-MET expression.
Compare the pMET/total MET ratio between treated and untreated groups to determine the extent of target inhibition.
Quantitative Immunofluorescence (qIF) for pMET in Tumor Sections
This protocol provides a method for the in situ visualization and quantification of pMET in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Objective: To visualize and quantify the levels and localization of phosphorylated c-MET within the tumor microenvironment.
Materials:
FFPE tumor tissue sections on slides
Xylene and ethanol series for deparaffinization and rehydration
Comparative Analysis of Cross-Resistance Between JNJ-38877618 and Other c-Met Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in oncology. This guide provides a comparative overview of the cross-res...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in oncology. This guide provides a comparative overview of the cross-resistance profiles of c-Met TKIs, with a focus on positioning JNJ-38877618 (also known as OMO-1) within the therapeutic landscape. While direct comparative resistance data for JNJ-38877618 is limited in publicly available literature, this document synthesizes existing data on other c-Met inhibitors to provide a framework for understanding potential cross-resistance patterns.
Introduction to JNJ-38877618
JNJ-38877618 is a potent, highly selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2] It demonstrates strong enzymatic inhibitory activity against wild-type c-Met as well as clinically relevant mutants such as M1268T, M1250T, and Y1235D, with IC50 values in the low nanomolar range.[1][2][3] The c-Met signaling pathway, when aberrantly activated through mutation, amplification, or overexpression, is a key driver in the progression of various human cancers, making it a critical therapeutic target.[4][5]
The c-Met Signaling Pathway
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, triggering the activation of multiple downstream signaling cascades.[6][7] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, motility, and invasion.[6] Dysregulation of this pathway can lead to tumor growth and metastasis.[5][6]
Fig. 1: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877618.
Mechanisms of Acquired Resistance to c-Met TKIs
Resistance to c-Met inhibitors, like other TKIs, primarily arises through two mechanisms:
On-Target Resistance: This involves the development of secondary mutations within the MET kinase domain that prevent or reduce the binding affinity of the inhibitor.[8][9]
Off-Target Resistance: This occurs through the activation of alternative or "bypass" signaling pathways that circumvent the need for c-Met signaling, such as the amplification or mutation of other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream effectors (e.g., KRAS).[9][10][11]
Comparative Cross-Resistance Data
Direct cross-resistance studies involving JNJ-38877618 are not extensively published. However, research into other c-Met TKIs provides a valuable framework. c-Met inhibitors are often classified as Type I (binding to the active 'DFG-in' conformation) or Type II (binding to the inactive 'DFG-out' conformation). This structural difference significantly influences their sensitivity to resistance mutations.[8]
The following table summarizes the sensitivity of various Type I and Type II c-Met TKIs to common on-target resistance mutations identified in preclinical studies. JNJ-38877618 is included based on its known inhibitory profile against specific mutations.
Note: Sensitivity/resistance is a generalization. IC50 values can vary significantly based on the specific amino acid substitution and the experimental system used.
This data suggests that mutations conferring resistance to Type I inhibitors may remain sensitive to Type II inhibitors, and vice-versa. This lack of complete cross-resistance presents a therapeutic opportunity. While the specific classification of JNJ-38877618 as Type I or II is not definitively stated in the reviewed literature, its demonstrated efficacy against the M1268T and Y1235D mutations confirms its activity against key altered forms of the c-Met kinase.[1][3]
Experimental Protocols
Methodology for Generating TKI-Resistant Cell Lines
The generation of drug-resistant cell lines is fundamental to studying resistance mechanisms. A widely used approach is the stepwise dose-escalation method.[13][14][15]
Protocol:
Parental Cell Line Selection: Begin with a cancer cell line known to be sensitive to the TKI of interest (e.g., a MET-amplified or MET exon 14 skipping mutant cell line for a c-Met TKI).
Initial IC50 Determination: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline half-maximal inhibitory concentration (IC50) of the TKI for the parental cell line.
Initial Drug Exposure: Culture the parental cells in media containing the TKI at a concentration equal to or slightly below the determined IC50.
Dose Escalation: Once the cells resume a stable growth rate comparable to untreated parental cells, increase the TKI concentration in the culture medium. A typical increase is 1.5 to 2-fold.
Iterative Selection: Repeat the process of culturing and dose escalation over a prolonged period (several weeks to months). At each step, the surviving cell population becomes progressively more resistant.
Isolation of Resistant Clones: Once cells can proliferate in a significantly higher concentration of the TKI (e.g., >10x the parental IC50), single-cell cloning can be performed via limiting dilution to establish monoclonal resistant populations.
Confirmation of Resistance: Characterize the established cell lines by determining their new, higher IC50 value and comparing it to the parental line. A significant increase confirms the resistant phenotype.[14]
Mechanism Analysis: Analyze the resistant cell lines for on-target mutations (via Sanger or next-generation sequencing of the MET gene) and off-target bypass pathway activation (via phospho-proteomic arrays, Western blotting, or RNA-seq).
Fig. 2: Workflow for generating TKI-resistant cell lines via dose escalation.
Strategies to Overcome Cross-Resistance
The distinct resistance profiles of different TKI classes suggest that rational therapeutic strategies can be designed to overcome or delay resistance. One promising approach is the combination of Type I and Type II inhibitors.[8] This strategy aims to simultaneously block the kinase in both its active and inactive conformations, potentially preventing the emergence of resistant clones that are insensitive to one class of inhibitor.
Fig. 3: Logic for combining Type I and Type II MET TKIs to prevent resistance.
Conclusion
JNJ-38877618 is a potent c-Met inhibitor with demonstrated activity against wild-type and certain mutant forms of the kinase. While direct data on its cross-resistance with other TKIs is emerging, the broader landscape of c-Met inhibitor resistance suggests that on-target mutations can confer differential sensitivity across inhibitor classes. The lack of complete cross-resistance between Type I and Type II TKIs highlights a key vulnerability that can be exploited through combination therapies or sequential treatment strategies. Further preclinical and clinical studies are necessary to fully characterize the resistance profile of JNJ-38877618 and to define its optimal placement in the treatment paradigm for MET-driven malignancies.
JNJ-38877618: A Potent and Selective c-Met Kinase Inhibitor for Signaling Studies
A comprehensive guide for researchers comparing JNJ-38877618 with other c-Met inhibitors, supported by experimental data and detailed protocols. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive guide for researchers comparing JNJ-38877618 with other c-Met inhibitors, supported by experimental data and detailed protocols.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions, including proliferation, motility, migration, and invasion. However, aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a key driver in the development and progression of numerous cancers. This has made c-Met an attractive target for therapeutic intervention. JNJ-38877618 has emerged as a potent and highly selective tool for studying c-Met signaling, offering researchers a valuable chemical probe to dissect the intricate mechanisms of this pathway and to evaluate its role in cancer.
This guide provides a comparative analysis of JNJ-38877618 with other notable c-Met inhibitors, crizotinib and cabozantinib, presenting key quantitative data in structured tables. Detailed experimental protocols for essential assays are also included to facilitate the replication and validation of findings.
The c-Met Signaling Pathway
Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[1][2][3] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3][4] These pathways collectively regulate a wide range of cellular processes that, when dysregulated, contribute to tumorigenesis and metastasis.[1][4][5]
Figure 1. Simplified c-Met signaling pathway.
Comparative Analysis of c-Met Inhibitors
JNJ-38877618 is a highly potent and selective, orally bioavailable c-Met kinase inhibitor.[6][7] For a comprehensive evaluation of its utility as a research tool, it is essential to compare its performance against other well-characterized c-Met inhibitors such as crizotinib and cabozantinib. Crizotinib is a multi-targeted inhibitor of ALK, ROS1, and c-Met, while cabozantinib inhibits c-Met, VEGFR2, and other tyrosine kinases.[5][8]
Biochemical Potency
The following table summarizes the biochemical potency of JNJ-38877618, crizotinib, and cabozantinib against wild-type and mutant c-Met.
The inhibitory activity of these compounds on the proliferation of various cancer cell lines is presented below. The sensitivity of cell lines often correlates with their c-Met dependency (e.g., MET amplification or mutation).
Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
Treat the cells with the test compound at various concentrations.
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 2-3 days.
When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.
Wash the plates with water and allow them to air dry.
Count the number of colonies (typically >50 cells) in each well.
Cell Migration and Invasion Assay (Transwell)
This assay evaluates the effect of c-Met inhibitors on the migratory and invasive potential of cancer cells.
Reagents and Materials:
Cancer cell lines
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or HGF)
Transwell inserts (8 µm pore size) for 24-well plates
Matrigel (for invasion assay)
Cotton swabs
Crystal violet staining solution
Procedure:
For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
Harvest and resuspend the cells in serum-free medium.
Add the cell suspension to the upper chamber of the transwell insert.
Add medium containing the chemoattractant to the lower chamber.
Include the test compound in both the upper and lower chambers.
Incubate for 24-48 hours.
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
Count the number of stained cells in several microscopic fields.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of c-Met inhibitors.
Figure 2. General workflow for in vivo xenograft studies.
Animal Model:
Use immunodeficient mice (e.g., nude or SCID).
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomize mice into treatment and control groups.
Administer the test compound (e.g., JNJ-38877618) and vehicle control orally or via the appropriate route at a predetermined dose and schedule.
Measure tumor volume and body weight regularly (e.g., twice a week).
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic (e.g., Western blot for p-Met) and histological analysis.
Conclusion
JNJ-38877618 is a valuable research tool for investigating the c-Met signaling pathway due to its high potency and selectivity. This guide provides a framework for comparing its activity with other c-Met inhibitors and offers detailed protocols for key experiments. By utilizing these resources, researchers can better understand the role of c-Met in cancer and accelerate the development of novel therapeutic strategies targeting this critical oncogenic driver.
A Comparative Analysis of c-Met Inhibitors: JNJ-38877618 vs. Savolitinib
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma. This has spurred the development of potent and selective MET inhibitors. This guide provides a detailed comparative analysis of two such inhibitors: JNJ-38877618 (also known as OMO-1) and savolitinib (also known as AZD6094, HMPL-504, or Volitinib), intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both JNJ-38877618 and savolitinib are orally bioavailable small molecule inhibitors that target the ATP-binding site of the MET receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2]
JNJ-38877618 is characterized as a potent and highly selective c-Met kinase inhibitor.[3][4] It exhibits strong binding affinity and inhibitory activity against both wild-type (wt) and M1268T mutant MET.[3][5]
Savolitinib is also a highly selective and potent MET tyrosine kinase inhibitor.[6][7] It has demonstrated exquisite selectivity for c-Met over a broad panel of other kinases, minimizing off-target effects.[7][8] Savolitinib effectively inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.[7]
Preclinical Efficacy
In Vitro Activity
The inhibitory potential of both compounds has been quantified through various in vitro assays. The following table summarizes their key performance metrics.
Hs746T MET exon 14 skipping mutant gastric cancer[3][9]
EBC-1 MET-amplified squamous NSCLC (inducing regression of large tumors)[4][9]
Furthermore, in combination with the EGFR inhibitor erlotinib, JNJ-38877618 delayed the onset of tumor recurrence in an HCC827 EGFR-mutant NSCLC model.[3]
Savolitinib has also demonstrated robust in vivo efficacy:
Dose-dependent tumor growth inhibition in a U87MG subcutaneous xenograft model.[8]
Potent tumor stasis in MET-dysregulated gastric cancer patient-derived xenograft (PDX) models.[8]
Inhibition of tumor growth in MET-amplified gastric and lung cancer xenograft models.[7]
Marked decreases in tumor growth in H1993 and EBC-1 NSCLC xenograft models.[10]
Regression in papillary renal cell carcinoma PDX models.[11]
In combination studies, savolitinib with osimertinib showed significant dose-dependent antitumor activity in an EGFR-mutant, MET-amplified NSCLC model.[12][13]
Clinical Development and Efficacy
Both JNJ-38877618 and savolitinib have progressed into clinical trials, with savolitinib having more extensive publicly available clinical data.
JNJ-38877618 (OMO-1)
A first-in-human, open-label, multicenter Phase 1 study was conducted in patients with locally advanced or metastatic solid malignancies.[14][15]
Dose Escalation: The study evaluated doses ranging from 100 mg to 400 mg twice daily (BID).[14]
Recommended Phase 2 Dose (RP2D): The RP2D was determined to be 250 mg BID.[14]
Safety Profile: The most common adverse events (≥20%) were nausea, fatigue, vomiting, increased blood creatinine, and headache.[14]
Preliminary Efficacy: In patients with MET exon 14-positive NSCLC, eight out of ten had stable disease as their best response.[14] Pharmacodynamic analysis of a paired biopsy from a patient with METex14 mutated NSCLC showed near-complete inhibition of phosphorylated MET.[15]
Savolitinib
Savolitinib has been investigated in numerous clinical trials across various cancer types, both as a monotherapy and in combination.
Monotherapy in NSCLC with MET Exon 14 Skipping Mutations:
A pivotal Phase 2 trial in China (NCT02897479) demonstrated an objective response rate (ORR) of 49.2% in the tumor-response-evaluable set, with a median progression-free survival (PFS) of 6.8 months and a median overall survival (OS) of 12.5 months.[16]
Combination Therapy in EGFR-mutated, MET-amplified NSCLC:
With Osimertinib (TATTON and SAVANNAH studies): The combination has shown promising anti-tumor activity in patients who have progressed on prior EGFR-TKI treatment.[6] The SAVANNAH Phase 2 trial (NCT03778229) in patients with high levels of MET overexpression and/or amplification showed a confirmed ORR of 55% and a median PFS of 7.5 months.[17] The global SAFFRON Phase 3 trial (NCT05261399) is ongoing to further evaluate this combination.[17][18]
With Gefitinib: A Phase 1 study in China (NCT02374645) in patients with advanced EGFR-mutant and MET-amplified NSCLC demonstrated an ORR of 52% in patients with EGFR T790M negative status.[6]
Papillary Renal Cell Carcinoma (PRCC):
A Phase 1 trial (NCT01773018) showed preliminary effectiveness in patients with PRCC who had MET gene copy number alterations.[6] The recommended Phase 2 dose was established at 600 mg daily.[6]
Gastric Cancer:
Savolitinib has shown positive results in combination with docetaxel.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified MET signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
c-Met Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the enzymatic activity of the c-Met kinase.
Methodology:
Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (JNJ-38877618 or savolitinib) serially diluted in DMSO.
Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the c-Met enzyme, the peptide substrate, and the test compound at various concentrations.
Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods with a phospho-specific antibody.[19]
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Phospho-MET (p-MET) Assay
Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.
Methodology:
Cell Culture: Cancer cell lines with MET amplification or HGF-autocrine loops (e.g., NCI-H441) are cultured in appropriate media.[8]
Plating and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).[8]
Cell Lysis: After treatment, the media is removed, and cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[8]
Detection (ELISA): The cell lysates are transferred to an ELISA plate pre-coated with an anti-p-Met antibody. The level of phosphorylated MET is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate. Absorbance or luminescence is read on a plate reader.[8]
Data Analysis: The IC50 value for the inhibition of cellular p-MET is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells.
Methodology:
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated to allow for attachment.
Compound Treatment: The cells are treated with a range of concentrations of JNJ-38877618 or savolitinib. For assays involving HGF-induced proliferation, cells may be starved and then stimulated with HGF in the presence of the inhibitor.[8]
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[8]
Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[10]
Tumor Implantation: A suspension of human cancer cells (e.g., H1993, EBC-1) is injected subcutaneously into the flank of each mouse.[10]
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, different doses of the test compound).
Drug Administration: The compounds are typically administered orally via gavage, once or twice daily, for a specified treatment period (e.g., 21-28 days).[10][20]
Efficacy Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the final dose to analyze the levels of p-MET and other downstream signaling proteins to correlate target inhibition with anti-tumor response.[10]
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion
Both JNJ-38877618 and savolitinib are potent and selective inhibitors of the c-Met receptor tyrosine kinase with demonstrated preclinical and clinical activity against MET-driven cancers. Savolitinib has a more extensive and publicly documented clinical development history, with established efficacy in NSCLC and PRCC, leading to its conditional approval in China for NSCLC with MET exon 14 skipping mutations.[21] JNJ-38877618 has also shown a promising preclinical profile and has entered early-phase clinical trials, demonstrating target engagement and a manageable safety profile. The choice between these inhibitors for future development or clinical application will depend on further comparative data, long-term safety profiles, and efficacy in specific patient populations with defined MET alterations.
Navigating the Safe Disposal of JNJ-38877618: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like JNJ-38877618, a potent c-Met kinase inhibitor, is paramount for ensuring labo...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like JNJ-38877618, a potent c-Met kinase inhibitor, is paramount for ensuring laboratory safety and environmental protection.[1][2][3][4] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for JNJ-38877618 is not publicly available, established protocols for the management of hazardous laboratory chemical waste provide a clear and reliable framework for its responsible disposal.
Important Notice: The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[5][6][7] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as local regulations may vary.
Quantitative Data Summary
For easy reference, the table below summarizes key quantitative data for JNJ-38877618, gathered from various chemical suppliers.
Property
Value
Molecular Formula
C₂₀H₁₂F₂N₆
Molecular Weight
374.35 g/mol
CAS Number
943540-74-7
Storage Temperature
-20°C
Note: This data is compiled from publicly available sources and should be confirmed with the specific batch information provided by the supplier.
Experimental Protocols: A Step-by-Step Disposal Procedure
The proper disposal of JNJ-38877618, like other potent, research-grade compounds, should be treated as a hazardous waste process.[5][8] The following steps outline a comprehensive protocol for its safe handling and disposal.
Step 1: Waste Identification and Classification
Treat all materials contaminated with JNJ-38877618 as hazardous chemical waste. This includes:
Personal Protective Equipment (PPE) that has come into direct contact with the compound.
Do not mix JNJ-38877618 waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7]
Step 2: Waste Segregation and Containment
Solid Waste:
Collect solid waste, such as contaminated gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[9]
The container should be made of a material compatible with the chemical and any solvents used.
Ensure the container has a secure lid to prevent spills or the release of dust.
Liquid Waste:
Collect liquid waste, such as unused solutions or rinsates, in a separate, leak-proof hazardous waste container.
The container must be compatible with the solvents used (e.g., DMSO, ethanol).
Never fill liquid waste containers to more than 80% capacity to allow for expansion and prevent spills.
Sharps Waste:
Any sharps, such as needles or razor blades, contaminated with JNJ-38877618 must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Step 3: Labeling
All waste containers must be clearly and accurately labeled.[6] The label should include:
The words "Hazardous Waste."
The full chemical name: "JNJ-38877618."
The approximate concentration and quantity of the waste.
The date the waste was first added to the container.
The name of the principal investigator and the laboratory contact information.
Step 4: Storage
Store hazardous waste containers in a designated, secure area within the laboratory.
Ensure the storage area is away from general traffic and has secondary containment to capture any potential leaks.[5]
Do not store incompatible waste types together.
Step 5: Disposal Request and Collection
Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department.
Follow their specific procedures for requesting a waste pickup.
Do not dispose of any JNJ-38877618 waste down the drain or in the regular trash.[5]
Step 6: Decontamination of Reusable Glassware
Reusable glassware that has come into contact with JNJ-38877618 should be triple-rinsed with a suitable solvent capable of dissolving the compound.[8][10]
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[8]
After triple-rinsing, the glassware can typically be washed according to standard laboratory procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the JNJ-38877618 disposal process, providing a clear visual guide for laboratory personnel.
Caption: A workflow for the safe disposal of JNJ-38877618.
Personal protective equipment for handling JNJ-38877618
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like JNJ-38877618, a highly selective c-Met kinase inhibitor, is paramount. Adherence to strict laboratory proto...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like JNJ-38877618, a highly selective c-Met kinase inhibitor, is paramount. Adherence to strict laboratory protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure a safe research environment.
JNJ-38877618, also known as OMO-1, is a potent, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2] Due to its potent biological activity, appropriate safety measures must be in place during handling, storage, and disposal. The following guidelines are based on standard laboratory safety practices for potent compounds and information available in safety data sheets (SDS).
Personal Protective Equipment (PPE)
The primary goal of PPE is to provide a barrier between the handler and the chemical. The recommended PPE for handling JNJ-38877618 is summarized below.
PPE Category
Item
Specification
Purpose
Hand Protection
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact. Double gloving is recommended for handling neat compound or concentrated solutions.
Eye Protection
Safety Glasses with Side Shields or Goggles
ANSI Z87.1 certified.
To protect eyes from splashes or dust.
Body Protection
Laboratory Coat
Standard laboratory coat.
To protect skin and clothing from contamination.
Respiratory Protection
Fume Hood or Respirator
Use in a certified chemical fume hood. If not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
To prevent inhalation of dust or aerosols.
Safe Handling and Operational Plan
A clear, step-by-step workflow is essential for minimizing the risk of exposure. The following diagram outlines a safe handling workflow for JNJ-38877618.
Caption: A logical workflow for the safe handling of JNJ-38877618.
Disposal Plan
Proper disposal of JNJ-38877618 and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Type
Disposal Procedure
Solid Waste
Collect in a dedicated, labeled hazardous waste container.
Liquid Waste (Solutions)
Collect in a dedicated, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE
Dispose of as hazardous waste in a dedicated, labeled container.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of an exposure, immediate action is necessary.
Exposure Type
Immediate Action
Skin Contact
Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation
Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
Ingestion
Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet (SDS) for JNJ-38877618.
By implementing these safety and logistical measures, researchers can handle JNJ-38877618 effectively while minimizing the risks to themselves and their colleagues.